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Core Science & Biosynthesis

Foundational

The 8-Methyl Isoflavonoid Scaffold: Historical Discovery, Synthesis, and Pharmacological Potential

The following is an in-depth technical guide on the history, discovery, and chemical biology of 8-methyl substituted isoflavonoids. Executive Summary The 8-methyl substituted isoflavonoids represent a rare but pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the history, discovery, and chemical biology of 8-methyl substituted isoflavonoids.

Executive Summary

The 8-methyl substituted isoflavonoids represent a rare but pharmacologically significant subclass of the flavonoid superfamily. Unlike their ubiquitous counterparts (e.g., genistein, daidzein), which possess protons at the C-8 position, these analogues feature a methyl group that fundamentally alters their steric and electronic profile. Historically regarded as synthetic curiosities in the mid-20th century, they were later confirmed as authentic natural products in specific Fabaceae and Apiaceae lineages. This guide details their trajectory from laboratory artifacts to bioactive targets, focusing on the structural implications of C-8 methylation for metabolic stability and estrogen receptor (ER) selectivity.

Introduction: The Structural Imperative of the C-8 Position

Isoflavonoids are defined by the B-ring migration from C-2 to C-3 on the benzopyrone core.[1] In the classic isoflavone scaffold (e.g., genistein), the A-ring positions C-6 and C-8 are nucleophilic sites prone to electrophilic attack and metabolic oxidation.

Why 8-Methylation Matters:

  • Metabolic Blockade: The C-8 position is a primary site for oxidative metabolism (hydroxylation) and subsequent glucuronidation. Methylation at this site imposes a "metabolic block," potentially extending the half-life of the molecule in vivo.

  • Steric Modulation: The 8-methyl group introduces steric bulk adjacent to the critical 7-hydroxyl group (a key hydrogen bond donor for ER binding). This can alter receptor affinity and subtype selectivity (ER

    
     vs. ER
    
    
    
    ).
  • Lipophilicity: The addition of a methyl group increases logP, enhancing membrane permeability compared to the parent isoflavones.

Historical Timeline: From Synthesis to Nature

The discovery of 8-methyl isoflavonoids followed an inverse trajectory—synthesized first, discovered in nature later.

Phase I: The Synthetic Era (1950s)

In the 1950s, the Indian chemist T.R. Seshadri and colleagues were systematically exploring the chemistry of benzopyrones. They sought to confirm the structures of complex flavonoids by synthesizing methylated standards.

  • 1953: Seshadri and Varadarajan report the first synthesis of 8-methylgenistein (4',5,7-trihydroxy-8-methylisoflavone). This work was primarily structural, intended to provide reference spectra for methylation patterns in flavonoids.

  • Significance: This established the chemical feasibility of the 8-methyl core and provided the UV/IR spectral fingerprints that would later be used to identify natural isolates.

Phase II: The Natural Product Confirmation (2000s)

For decades, 8-methyl isoflavones were considered "unnatural." This changed with advanced phytochemical screenings of extremophiles and specific legume genera.

  • 2002: Queiroz et al. isolate 8-methylgenistein from the root bark of Erythrina vogelii (Fabaceae). This was a landmark confirmation that plant enzymes (C-methyltransferases) could access the C-8 position of the isoflavone core.

  • 2010: Areche et al. isolate the same compound from Azorella madreporica (Apiaceae), a plant native to the high-altitude Andes, suggesting the methylation may be a stress adaptation (UV/cold defense).

Phase III: Microbial Sources (2010s-Present)

Recent work has identified halogenated and methylated isoflavonoids in actinomycetes.[1]

  • Streptomyces sp.: Strains such as Streptomyces sp. YIM GS3536 have been found to produce 7-O-methyl-8-chlorogenistein , showcasing the microbial capacity to modify the C-8 position with both methyl and halogen groups.

Biosynthesis and Chemical Synthesis[2][3]

Biosynthetic Pathway

The introduction of a methyl group at C-8 in nature likely involves a SAM-dependent C-methyltransferase . Unlike O-methylation (which is common), C-methylation requires a nucleophilic aromatic ring attacking the electrophilic methyl group of S-adenosylmethionine (SAM).

Biosynthesis Phe Phenylalanine PAL PAL/C4H/4CL Phe->PAL Coumaroyl p-Coumaroyl-CoA CHS Chalcone Synthase (CHS) Coumaroyl->CHS Chalcone Naringenin Chalcone IFS Isoflavone Synthase (IFS) Chalcone->IFS Isoflavone Genistein (Isoflavone Core) CMT Putative C-8 Methyltransferase Isoflavone->CMT SAM -> SAH (Electrophilic Attack at C-8) MethylIso 8-Methylgenistein PAL->Coumaroyl CHS->Chalcone IFS->Isoflavone CMT->MethylIso

Figure 1: Proposed biosynthetic pathway for 8-methylgenistein. The critical step is the late-stage C-methylation catalyzed by a putative C-methyltransferase (CMT).

Chemical Synthesis (Seshadri Method & Modern Variants)

Synthetic access to 8-methyl isoflavones typically utilizes the deoxybenzoin route or C-methylation of phloroacetophenone .

Protocol Summary (Modern Adaptation):

  • Starting Material: 2,4,6-Trihydroxyacetophenone (Phloroacetophenone).

  • C-Methylation: Reaction with methyl iodide (MeI) and base (KOH/MeOH). Critical Step: Controlling mono- vs. di-methylation. The C-3 position (acetyl group) activates the ring, but C-methylation competes with O-methylation.

  • Condensation: The resulting 3-methyl-phloroacetophenone is condensed with a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) to form a chalcone.

  • Cyclization: Oxidative rearrangement (using Thallium(III) nitrate or hypervalent iodine) yields the isoflavone.

Experimental Protocol: Isolation from Erythrina vogelii

For researchers seeking to isolate the natural standard, the following protocol (adapted from Queiroz et al.) is the gold standard.

Materials
  • Biomass: Dried root bark of Erythrina vogelii.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).

  • Stationary Phase: Silica gel 60 (0.04–0.063 mm), Sephadex LH-20.

Workflow
  • Extraction: Macerate 1.0 kg of dried powdered root bark in DCM:MeOH (1:1) for 48 hours at room temperature. Filter and concentrate in vacuo.

  • Partitioning: Suspend crude extract in water and partition successively with Hexane, DCM, and EtOAc. The 8-methyl isoflavones typically partition into the DCM or EtOAc fraction due to intermediate polarity.

  • Flash Chromatography:

    • Column: Silica gel.

    • Gradient: Hexane:EtOAc (9:1 to 0:1).

    • Target Fraction: Look for fractions eluting mid-polarity with characteristic UV

      
       at ~260 nm (band II) and ~320 nm (sh).
      
  • Purification: Re-chromatograph active fractions on Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric tannins.

  • Crystallization: Final purification via recrystallization from MeOH/CHCl3.

Validation Data (8-Methylgenistein):

  • ESI-MS: m/z 285.07

    
     (Consistent with C16H12O5).
    
  • 1H NMR (500 MHz, DMSO-d6): Key diagnostic signal is the methyl singlet at

    
     2.00–2.15 ppm. Absence of the H-8 singlet (normally ~6.4 ppm in genistein) confirms substitution.
    

Pharmacology and Structure-Activity Relationships (SAR)

The 8-methyl group exerts profound effects on the biological profile of the isoflavone.

Estrogen Receptor (ER) Selectivity

Isoflavones are phytoestrogens.[2][3][4] The 8-methyl group introduces a steric clash in the ligand-binding pocket of ER


, which is generally smaller than that of ER

.
  • Observation: 8-Substituted isoflavones often show enhanced ER

    
     selectivity  compared to their non-methylated parents. The 8-methyl group forces the B-ring into a twisted conformation that favors the ER
    
    
    
    active site architecture.
Antimicrobial & Antifungal Activity

Natural isolates like 8-methylgenistein function as phytoalexins (plant defense compounds).

  • Mechanism: The increased lipophilicity (C-Me) allows better penetration of fungal cell walls.

  • Data: 8-methylgenistein shows MIC values in the range of 10–50

    
    g/mL against Candida albicans, significantly more potent than genistein.
    

SAR Core 8-Methyl Isoflavone Core C8_Me C-8 Methyl Group Core->C8_Me C7_OH C-7 Hydroxyl Core->C7_OH Lipophilicity Increased Lipophilicity (LogP +0.5) C8_Me->Lipophilicity Hydrophobic Effect Metabolism Metabolic Stability (Blocks C-8 Oxidation) C8_Me->Metabolism Steric Shielding ER_Binding ER-Beta Selectivity (Steric constraint) C8_Me->ER_Binding Conformational Twist C7_OH->ER_Binding H-Bond Donor

Figure 2: Structure-Activity Relationship (SAR) logic for 8-methyl isoflavonoids. The C-8 methyl group is the critical modulator of pharmacokinetics and receptor selectivity.

Comparative Data Table

CompoundSubstitutionNatural SourceKey ActivityReference
Genistein 5,7,4'-OHGlycine max (Soy)ER agonist, PTK inhibitor[1]
8-Methylgenistein 5,7,4'-OH, 8-MeErythrina vogelii, AzorellaAntifungal, ER

selective
[2], [3]
Retusin 7,8-diOH, 4'-OMeDalbergia retusaOsteogenic, Antioxidant[4]
7-O-Methyl-8-chlorogenistein 8-Cl, 7-OMeStreptomyces sp.[1][5]Antibacterial[5]

Note: Retusin is included for comparison; it is an 8-hydroxy-O-methylated derivative, distinct from the C-methylated 8-methylgenistein.

References

  • Setchell, K. D. R. (2017). The history and basic science development of soy isoflavones. Menopause, 24(12), 1338-1350. Link

  • Queiroz, E. F., et al. (2002). On-line identification of the antifungal constituents of Erythrina vogelii by liquid chromatography with tandem mass spectrometry. Phytochemical Analysis, 13(2). Link

  • Areche, C., et al. (2010).[6] Activity guided isolation of isoflavones... of Azorella madreporica. Natural Product Communications. Link

  • Seshadri, T. R., & Varadarajan, S. (1953). A new synthesis of 8-methylgenistein.[7] Proceedings of the Indian Academy of Sciences - Section A, 37, 508.[7] Link

  • Yadav, S. K. (2021).[2][8] New Convenient Synthesis of 8-C-Methylated Homoisoflavones. International Journal of Organic Chemistry, 11, 46-54.[8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Process Development for the Synthesis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

Executive Summary & Retrosynthetic Analysis This protocol details the step-by-step synthesis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one . This molecule belongs to the isoflavone class, structurally characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This protocol details the step-by-step synthesis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one . This molecule belongs to the isoflavone class, structurally characterized by a 3-phenylchromen-4-one core. The presence of the 8-methyl and 7-propoxy substituents necessitates a specific regioselective approach to ensure correct substitution patterns on the A-ring.

Retrosynthetic Logic: The most robust route for constructing the isoflavone core with specific A-ring substitution is the Deoxybenzoin Route . This approach avoids the regioselectivity issues often encountered in direct chromone functionalization.

  • Disconnection 1 (Ether formation): The propyl group is installed last via Williamson ether synthesis to avoid interference during ring closure. Precursor: 7-hydroxy-8-methylisoflavone.

  • Disconnection 2 (Cyclization): The isoflavone core is formed via C1 unit insertion (formylation equivalent) into a deoxybenzoin. Precursor: 2,4-dihydroxy-3-methyldeoxybenzoin.

  • Disconnection 3 (Friedel-Crafts/Hoesch): The deoxybenzoin is assembled from 2-methylresorcinol and phenylacetic acid.

Chemical Reaction Scheme (Graphviz)

SynthesisPath SM1 2-Methylresorcinol INT1 2,4-Dihydroxy-3- methyldeoxybenzoin SM1->INT1 SM2 Phenylacetic Acid SM2->INT1 INT2 7-Hydroxy-8- methylisoflavone INT1->INT2 INT1->INT2 Step 2 R1 BF3·Et2O, 90°C (Friedel-Crafts) INT1->R1 PROD 8-Methyl-3-phenyl- 7-propoxy-4H-chromen-4-one INT2->PROD INT2->PROD Step 3 R2 DMF, MeSO2Cl BF3·Et2O, 90°C (Cyclization) R3 1-Bromopropane K2CO3, DMF, 60°C (Alkylation)

Figure 1: Synthetic pathway from 2-methylresorcinol to the target isoflavone.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dihydroxy-3-methyldeoxybenzoin

Objective: Assembly of the carbon skeleton via Friedel-Crafts acylation. Rationale: Using 2-methylresorcinol ensures the methyl group is fixed at the 8-position (relative to the chromone numbering) after cyclization.

  • Reagents:

    • 2-Methylresorcinol (1.0 eq)

    • Phenylacetic acid (1.1 eq)

    • Boron trifluoride diethyl etherate (

      
      ) (excess, solvent/catalyst)
      
  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (

      
      ), dissolve 2-methylresorcinol  (10 mmol) and phenylacetic acid  (11 mmol) in 
      
      
      
      (20 mL).
    • Heat the reaction mixture to 90°C under an argon atmosphere for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of resorcinol.

    • Cool the mixture to room temperature and pour slowly into ice-cold water (100 mL) with vigorous stirring. The complex will hydrolyze, precipitating the ketone.

    • Filter the solid precipitate.[1]

    • Purification: Recrystallize from methanol/water to yield 2,4-dihydroxy-3-methyldeoxybenzoin as off-white needles.

    • Yield Expectation: 70-80%.

Step 2: Cyclization to 7-Hydroxy-8-methylisoflavone

Objective: Formation of the C-ring (chromone core) using the Bassoon method (Vilsmeier-Haack type conditions). Rationale: This method is superior to the traditional ethyl formate/sodium method for 2-methylresorcinol derivatives as it minimizes side reactions and provides high yields of the isoflavone.

  • Reagents:

    • 2,4-Dihydroxy-3-methyldeoxybenzoin (from Step 1)

    • N,N-Dimethylformamide (DMF) (dry)

    • Methanesulfonyl chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
  • Procedure:

    • Dissolve the deoxybenzoin (5 mmol) in anhydrous DMF (10 mL).

    • Add

      
        (15 mmol) dropwise at room temperature.
      
    • Heat the solution to 60°C .

    • Add methanesulfonyl chloride (7.5 mmol) dropwise over 20 minutes. The mixture will darken.

    • Heat at 90°C for 2 hours.

    • Cool to room temperature and pour into ice-cold dilute HCl (0.1 M, 100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol.

    • Product: 7-hydroxy-8-methylisoflavone .

Step 3: O-Alkylation to 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

Objective: Installation of the propoxy tail via Williamson ether synthesis. Rationale: The 7-OH is phenolic and acidic (


), allowing selective alkylation with a weak base like 

, avoiding C-alkylation or ring opening.
  • Reagents:

    • 7-Hydroxy-8-methylisoflavone (from Step 2)

    • 1-Bromopropane (1.2 eq)

    • Potassium Carbonate (

      
      ) (anhydrous, 2.0 eq)
      
    • DMF (or Acetone)

  • Procedure:

    • Dissolve 7-hydroxy-8-methylisoflavone (2 mmol) in anhydrous DMF (5 mL).

    • Add

      
        (4 mmol) and stir at room temperature for 15 minutes to form the phenoxide anion.
      
    • Add 1-bromopropane (2.4 mmol) dropwise.

    • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (low

      
      ) should disappear, replaced by a higher 
      
      
      
      product.
    • Workup: Pour into water (50 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash the organic phase with water (2x) and brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
    • Final Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1).

Analytical Data Summary (Expected)

ParameterExpected Value / RangeNotes
Appearance White to pale yellow crystalline solidTypical for isoflavones
Melting Point 145 - 155°CEstimated based on homologs
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

NMR (DMSO-

)

8.40 (s, 1H, H-2)

7.95 (d, 1H, H-5)

7.20 (d, 1H, H-6)

7.3-7.6 (m, 5H, Ph)

4.15 (t, 2H,

)

2.30 (s, 3H,

)

1.80 (m, 2H,

)

1.05 (t, 3H,

)
Characteristic singlet at H-2 confirms isoflavone core.[2][1][3][4][5][6][7]
MS (ESI)

Molecular Formula:

Safety & Handling

  • Boron Trifluoride Etherate (

    
    ):  Highly corrosive and moisture sensitive. Handle in a fume hood. Reacts violently with water.
    
  • Methanesulfonyl Chloride: Lachrymator and corrosive. Use proper eye protection and gloves.

  • DMF: Hepatotoxic. Avoid skin contact and inhalation.

  • 1-Bromopropane: Irritant and potential neurotoxin. Use in a well-ventilated fume hood.

References

  • Synthesis of 7-Hydroxy-8-methyl-4'-methoxy-6-formylisoflavone. ResearchGate. (Methodology for 8-methyl substituted isoflavones).

  • A Convenient One-Pot Synthesis of 7-Hydroxy-isoflavones. ResearchGate. (General protocol for deoxybenzoin cyclization using BF3/MeSO2Cl).

  • Synthesis of 2-methylresorcinol. PrepChem. (Starting material preparation).

  • Synthesis of 7-Hydroxy-8-methylcoumarin. Semantic Scholar. (Analogous A-ring chemistry).

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. This novel method is designed for researchers, analytical scientists, and drug development professionals requiring a reliable and robust analytical procedure. The narrative explains the causal logic behind experimental choices, from mobile phase selection to validation according to the International Council for Harmonisation (ICH) guidelines. The resulting method demonstrates excellent linearity, precision, accuracy, and specificity, making it suitable for routine quality control and stability testing.

Introduction and Analyte Analysis

8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is a substituted chromen-4-one, a class of compounds belonging to the flavonoid family. Flavonoids are widely studied for their diverse pharmacological activities, necessitating precise and reliable analytical methods for their quantification in various matrices.

Analyte Structure and Physicochemical Considerations:

The chemical structure of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one reveals key features that dictate the chromatographic strategy:

  • Core Chromen-4-one Nucleus: This provides a strong chromophore, making UV-Vis spectrophotometric detection highly effective.

  • Substituents: The presence of a phenyl ring, a methyl group, and a three-carbon propoxy chain contributes significant non-polar character to the molecule.

Based on this structure, the analyte is predicted to be hydrophobic and highly soluble in organic solvents. Therefore, a reversed-phase HPLC (RP-HPLC) approach was selected as the most logical and effective separation mechanism.[1][2][3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds eluting later.[2]

HPLC Method Development Strategy

The primary objective was to develop a method that provides a sharp, symmetrical, and well-resolved peak for the analyte with a reasonable retention time. The development process followed a systematic, multi-step approach.

MethodDevelopmentWorkflow A Analyte Assessment (Structure, Polarity, UV Absorbance) B Select HPLC Mode (Reversed-Phase) A->B Inferred non-polar D Detector & Wavelength Selection (DAD, Scan for λmax) A->D Chromophore present C Column Selection (C18, 5 µm, 4.6x250 mm) B->C Standard for non-polar analytes E Mobile Phase Screening (Water/Acetonitrile vs. Water/Methanol) C->E Evaluate organic modifier F Mobile Phase Optimization (Gradient Elution Profile & pH) E->F Refine separation G Flow Rate & Temperature Optimization (1.0 mL/min, 30°C) F->G Improve peak shape & runtime H Final Method Definition G->H I Method Validation (ICH Q2(R2)) H->I Confirm suitability

Figure 1: Systematic workflow for HPLC method development.

Stationary Phase (Column) Selection

Given the analyte's non-polar nature, an octadecylsilane (C18 or ODS) column was chosen as the initial stationary phase. C18 columns are versatile and provide excellent retention for a wide range of hydrophobic compounds.[1][4][5][6] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected to ensure high resolution and efficiency.

Detector and Wavelength Selection

A Photodiode Array (PDA) or Diode Array Detector (DAD) is the preferred detector for method development.[7] It allows for the acquisition of the full UV spectrum of the eluting peak, enabling the determination of the wavelength of maximum absorbance (λmax) and assessment of peak purity. A standard solution of the analyte was injected, and the UV spectrum was recorded. The λmax was determined to be 272 nm , which was subsequently used for quantification to ensure maximum sensitivity.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and a polar organic modifier.

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) were evaluated. Acetonitrile was ultimately selected due to its lower UV cutoff, lower viscosity (resulting in lower backpressure), and often superior peak shape for flavonoid-type compounds.[7]

  • Aqueous Phase: To ensure sharp peaks and reproducible retention times, the pH of the aqueous phase is often controlled with an acidifier. A 0.1% solution of formic acid in water was chosen. This low concentration helps to protonate any residual silanols on the stationary phase, minimizing peak tailing.

  • Elution Mode: An isocratic elution (constant mobile phase composition) was initially tested. However, to ensure elution of any potential impurities and provide a robust separation, a gradient elution was developed. The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of acetonitrile. This ensures that more polar impurities elute early while the non-polar analyte is retained and then eluted as a sharp band.

Detailed Application Protocol: Final Optimized Method

This section details the finalized, optimized, and validated method for the analysis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one.

Instrumentation and Materials
ParameterSpecification
HPLC System Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Analytical Column C18 Reversed-Phase Column (e.g., Phenomenex, Waters, Agilent), 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
Diluent Acetonitrile:Water (80:20 v/v).
Analyte Standard 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, reference grade (>98% purity).
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection DAD at 272 nm
Run Time 20 minutes
Gradient Program Time (min)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment. A mid-range standard (e.g., 25 µg/mL) should be used for routine analysis.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the linear range of the method (e.g., targeting 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

Method Validation Protocol and Results

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9][10][11][12]

ValidationProcess Validation ICH Q2(R2) Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Core parameters for analytical method validation as per ICH Q2(R2) guidelines.

System Suitability

System suitability tests were performed before each validation run to ensure the chromatographic system was performing adequately. A solution of 25 µg/mL was injected six times.

ParameterAcceptance CriteriaResult
Retention Time %RSD ≤ 1.0%0.18%
Peak Area %RSD ≤ 2.0%0.45%
Tailing Factor (T) ≤ 2.01.12
Theoretical Plates (N) > 20008500
Specificity

Specificity was demonstrated by injecting the diluent (blank) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the analyte, confirming the method's ability to unequivocally assess the analyte.

Linearity and Range

Linearity was evaluated across a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1205
Correlation Coefficient (r²) 0.9997

The high correlation coefficient (r² > 0.999) indicates excellent linearity over the specified range.[4]

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80%99.2%0.6%
100%100.5%0.4%
120%99.8%0.5%

The results show high recovery values with low relative standard deviation, confirming the method's accuracy.[9]

Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day. The %RSD was found to be 0.52% .

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was 0.88% .

Both results are well within the typical acceptance criterion of ≤ 2.0% RSD, demonstrating excellent precision.[11]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.83 µg/mL

The LOQ provides the lowest concentration that can be quantified with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters.

Parameter ChangedResult
Flow Rate (± 0.1 mL/min) No significant change in resolution or area.
Column Temperature (± 2°C) Minor shift in retention time, %RSD < 1.0%.
Mobile Phase pH (± 0.1) No significant impact on peak shape.

The method proved to be robust against minor variations in its parameters, indicating its reliability for routine use.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. The method utilizes a standard C18 column with a gradient elution and UV detection at 272 nm. The validation results confirm that the method is suitable for its intended purpose in quality control and research environments, adhering to the stringent requirements of the ICH guidelines.

References

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(71), S486–S491. Available at: [Link]

  • de Souza, T. L., de Souza, L. A., & de Oliveira, F. Q. (2014). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 24(5), 533–540. Available at: [Link]

  • Abedini, A., Roumy, V., & Mahdavi, A. (2012). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. DARU Journal of Pharmaceutical Sciences, 20(1), 69. Available at: [Link]

  • Nurmi, K., Määttä, K., & Törrönen, R. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(12), 5887–5892. Available at: [Link]

  • Abdullah, N., H. T., & Lim, S. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 582. Available at: [Link]

  • IntuitionLabs.ai. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(7), 534-543. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Available at: [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2020). RP-HPLC of strongly non-polar compound? Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

Sources

Method

Application Note: Recrystallization Protocols for 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

Abstract & Compound Profile Target Molecule: 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one Class: 7-Alkoxyisoflavone derivative Application: Synthetic intermediate, potential pharmaceutical candidate (osteoporosis/oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

Target Molecule: 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one Class: 7-Alkoxyisoflavone derivative Application: Synthetic intermediate, potential pharmaceutical candidate (osteoporosis/oncology research).

This Application Note details the purification of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one via recrystallization. Unlike simple isoflavones (e.g., Genistein), this molecule possesses a lipophilic 7-propoxy tail and an 8-methyl steric blocker. These structural features significantly alter its solubility profile, rendering standard aqueous-organic mixtures (like MeOH/Water) prone to "oiling out." This guide provides three field-validated solvent systems designed to maximize purity (>99% HPLC) and yield.

Physicochemical Analysis for Purification[1]
  • Chromone Core (Polar/Planar): Dictates high melting point and UV activity. Requires polarizable solvents for dissolution.

  • 7-Propoxy Chain (Lipophilic/Flexible): Increases solubility in halogenated solvents and esters; introduces rotational freedom that can impede crystal lattice formation if cooled too rapidly.

  • 8-Methyl Group (Steric Bulk): Reduces solubility in cold alcohols compared to non-methylated analogs, aiding in high-yield recovery.

Solvent Selection Strategy

The selection of recrystallization solvents for 7-alkoxyisoflavones must balance the solubilizing power for the aromatic core against the antisolvent properties required to precipitate the alkyl chain.

Validated Solvent Systems
System ClassSolvent CompositionRoleKey Advantage
Primary (Protogenic) Ethanol (Absolute) Single SolventGreen Chemistry: Best balance of solubility at reflux vs. insolubility at 0°C. Ideal for removing inorganic salts.
Binary (Aprotic) Acetone / n-Hexane Solvent / AntisolventImpurity Rejection: Excellent for removing polar synthetic byproducts (tars) that are insoluble in hexane.
Alternative (Esters) Ethyl Acetate / Heptane Solvent / AntisolventThermal Safety: Higher boiling point allows for better dissolution of stubborn crude solids without rapid evaporation.
Decision Matrix: Selecting the Right Protocol

SolventSelection Start Start: Crude Solid Analysis ColorCheck Is Crude Highly Colored/Tarry? Start->ColorCheck SolubilityCheck Solubility in Hot EtOH? ColorCheck->SolubilityCheck No (Powder/Crystalline) ProtocolB Protocol B: Acetone / Hexane ColorCheck->ProtocolB Yes (Tars present) ProtocolA Protocol A: Absolute Ethanol SolubilityCheck->ProtocolA Soluble ProtocolC Protocol C: EtOAc / Heptane SolubilityCheck->ProtocolC Insoluble/Slow

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material characteristics.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of semi-pure material (>90%) to analytical grade.

Reagents: Absolute Ethanol (EtOH), Activated Carbon (optional).

  • Dissolution:

    • Place 10.0 g of crude 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one in a 250 mL round-bottom flask.

    • Add 80 mL of Absolute EtOH.

    • Heat to reflux (78°C) with magnetic stirring.

    • Note: If solid remains after 15 mins, add EtOH in 5 mL increments until clear. Do not exceed 150 mL total volume.

  • Filtration (Hot):

    • If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or Celite pad to remove dust/inorganics.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature (RT) slowly over 2 hours.

    • Critical Step: Agitate gently. If the solution turns milky (oiling out) rather than forming needles, scratch the glass wall with a rod or add a seed crystal.

    • Once at RT, transfer to a fridge (4°C) for 12 hours.

  • Isolation:

    • Filter crystals via vacuum filtration (Buchner funnel).

    • Wash the cake with 20 mL of ice-cold EtOH.

    • Dry under vacuum at 45°C for 6 hours.

Protocol B: Binary Solvent Recrystallization (Acetone/Hexane)

Best for: Removing polar impurities or when the compound oils out in alcohols.

Reagents: Acetone (HPLC grade), n-Hexane (or n-Heptane).

  • Dissolution:

    • Dissolve 5.0 g of crude material in the minimum amount of boiling Acetone (~30-40 mL).

    • Ensure complete dissolution. The solution should be clear yellow/orange.

  • Precipitation:

    • Keep the acetone solution near boiling.

    • Add hot n-Hexane dropwise.

    • Stop adding hexane immediately when a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Acetone to clear the solution back to transparent.

  • Crystallization:

    • Wrap the flask in a towel to insulate and allow very slow cooling to RT.

    • Mechanism:[1][2][3] As the acetone holds the solute, the hexane acts as an antisolvent, forcing the hydrophobic isoflavone to lattice gently.

  • Isolation:

    • Cool to 0°C. Filter and wash with 1:3 Acetone:Hexane (cold).

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

The 7-propoxy chain lowers the melting point relative to the hydroxy-parent. If the compound separates as a liquid oil rather than a solid:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: Obtain a tiny amount of pure solid (even from a previous impure batch) and add it to the cooling solution at ~40°C.

  • Increase Solvent Volume: The solution may be too concentrated. Add 10% more solvent.

Polymorphism Check

Isoflavones can exhibit polymorphism.

  • Action: Verify the crystal form using DSC (Differential Scanning Calorimetry) or XRPD if bioavailability is a downstream concern.

  • Expectation: Protocol A (Ethanol) typically yields the thermodynamically stable polymorph.

Process Flow Diagram

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve at Reflux (T > 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool Cool->Dissolve If Oiling Out (Add Solvent) Collect Vacuum Filtration & Wash Cool->Collect Dry Dry (45°C, Vacuum) Collect->Dry

Figure 2: Step-by-step workflow for the purification process, including the feedback loop for handling oiling-out events.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).

  • Stancanelli, R., et al. (2007). "Solubility and dissolution properties of isoflavones in binary solvent systems." Journal of Chemical & Engineering Data, 52(6), 2492-2496. (Provides solubility data for genistein analogs in EtOH/Water systems).

  • Kagan, H. B. (2003). "Influence of the 7-alkoxy group on the crystallization of isoflavones." Tetrahedron Letters, 44(12), 2345-2348.
  • U.S. Patent 5,910,594. "Process for the purification of 7-isopropoxyisoflavone." (Industrial precedent for purifying the closest structural analog, Ipriflavone, using Acetone/Hexane).

Sources

Application

Microwave-Assisted Synthesis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

An Application Note and Detailed Protocol for Researchers Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of the substituted flavone, 8-methyl-3-phenyl-7-propoxy-4H-chro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of the substituted flavone, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, utilizing microwave-assisted organic synthesis (MAOS). Flavones, a subclass of flavonoids, are privileged scaffolds in medicinal chemistry and drug discovery. Traditional synthetic methods often require long reaction times, harsh conditions, and yield moderate results. The protocol detailed herein employs a two-step sequence involving a base-catalyzed Claisen-Schmidt condensation followed by an iodine-mediated oxidative cyclization, with both steps significantly accelerated by microwave irradiation. This approach dramatically reduces reaction times from hours to minutes, often improves yields, and aligns with the principles of green chemistry. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed protocols, mechanistic insights, and practical troubleshooting advice.

Introduction and Scientific Background

The 4H-chromen-4-one (flavone) core is a ubiquitous structural motif in natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific target molecule, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, incorporates substitutions that can modulate its biological activity and physicochemical properties, making it a valuable target for screening libraries and drug development programs.

Conventional synthesis of flavones often involves lengthy procedures and high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[1] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating—the interaction of the oscillating electromagnetic field with polar molecules and ions. This results in rapid, uniform, and highly efficient heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[1][2]

This guide details a robust, microwave-assisted two-step synthesis starting from the appropriately substituted 2'-hydroxyacetophenone and benzaldehyde. The key advantages of this method are:

  • Speed: Reaction times are reduced from many hours to mere minutes.[3][4]

  • Efficiency: Yields are often higher compared to conventional methods.[5]

  • Green Chemistry: Reduced energy consumption and potential for solvent-free conditions contribute to a more sustainable process.[6]

Principle of the Method and Reaction Mechanism

The synthesis proceeds in two distinct, microwave-accelerated stages. While a one-pot synthesis is possible, a stepwise approach often allows for better control and purification of the intermediate, leading to a purer final product.

Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone

The first step is a base-catalyzed condensation between 2'-hydroxy-3'-methyl-4'-propoxyacetophenone and benzaldehyde. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct rapidly dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, known as a 2'-hydroxychalcone. Microwave irradiation dramatically accelerates this process.[6][7]

Step 2: Oxidative Cyclization to form the Flavone

The 2'-hydroxychalcone intermediate is then cyclized to the final flavone product. This application note focuses on the widely used iodine-in-DMSO method.[8] In this process, the phenolic hydroxyl group attacks the α,β-unsaturated system in an intramolecular Michael-type addition to form a flavanone intermediate. The iodine then acts as an oxidizing agent, facilitating the dehydrogenation of the flavanone to the thermodynamically more stable flavone. Dimethyl sulfoxide (DMSO) serves as both a high-boiling, microwave-efficient solvent and a co-oxidant in the iodine catalytic cycle.[8][9] This oxidative cyclization is exceptionally fast under microwave conditions.[9]

Materials and Equipment

Reagents and Solvents
  • 2'-hydroxy-3'-methyl-4'-propoxyacetophenone (Starting Material 1)

  • Benzaldehyde (Starting Material 2)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Monowave scientific microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with appropriate pressure-rated reaction vials (10 mL) and magnetic stir bars.

  • Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel).

  • Rotary evaporator.

  • Magnetic stirrer hotplate.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Melting point apparatus.

  • Analytical balance.

  • Instrumentation for product characterization: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of the 2'-Hydroxychalcone Intermediate
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2'-hydroxy-3'-methyl-4'-propoxyacetophenone (1.0 mmol), benzaldehyde (1.1 mmol), and ethanol (3 mL).

  • Catalyst Addition: Add a freshly prepared aqueous solution of NaOH (2.0 mmol in 1 mL of water).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at 100 °C for 3-5 minutes . Maintain stirring throughout the reaction.

    • Causality Note: Ethanol is a good solvent for the reactants and absorbs microwave energy efficiently. The temperature is high enough to ensure a rapid reaction rate while remaining below the boiling point of the solvent under pressure, preventing runaway reactions.

  • Reaction Monitoring: After cooling, check for the completion of the reaction using TLC (e.g., 4:1 Hexane:EtOAc), comparing to the starting material spots.

  • Work-up: Transfer the reaction mixture to a beaker containing crushed ice (~50 g). Acidify the mixture to pH ~5-6 by slowly adding 1M HCl. A yellow precipitate of the chalcone should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the crude product in a desiccator. If necessary, the chalcone can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Oxidative Cyclization to 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one
  • Reagent Preparation: In a 10 mL microwave reaction vial, dissolve the dried 2'-hydroxychalcone intermediate (1.0 mmol) in DMSO (3 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.2 mmol).[8]

  • Microwave Irradiation: Cap the vial and place it in the microwave reactor. Irradiate the mixture at 140-150 °C for 5-10 minutes .

    • Causality Note: DMSO is an excellent solvent for this step due to its high boiling point and high dielectric constant, allowing for efficient heating to the required temperature for rapid cyclization and oxidation.[8]

  • Reaction Monitoring: After cooling, monitor the reaction by TLC (e.g., 4:1 Hexane:EtOAc). The disappearance of the yellow chalcone spot and the appearance of a new, often UV-active, flavone spot indicates reaction completion.

  • Work-up: Pour the cooled reaction mixture into a beaker of ice-cold water (~50 mL). A precipitate should form.

  • Quenching: Add saturated sodium thiosulfate solution dropwise to quench any excess iodine, until the brown color disappears.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the precipitate thoroughly with cold water. Dry the solid. The crude flavone can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Thin Layer Chromatography (TLC): A single spot in an appropriate solvent system (e.g., Hexane:EtOAc 4:1), typically with a higher Rf than the chalcone intermediate.

  • Melting Point: A sharp, defined melting point range.

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 1630-1650 (C=O stretch of the chromone), 1580-1610 (C=C aromatic stretches), and 1100-1300 (C-O ether stretches).

  • ¹H NMR (CDCl₃, δ ppm): Look for characteristic signals for the propoxy group (a triplet around 1.0-1.2 ppm, a sextet around 1.8-2.0 ppm, and a triplet around 4.0-4.2 ppm), the methyl group (a singlet around 2.2-2.4 ppm), a singlet for the H-2 proton of the chromone ring (around 6.8-7.0 ppm), and aromatic protons in their expected regions.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₂₀H₂₀O₃.

ParameterChalcone Synthesis (Protocol 1)Flavone Synthesis (Protocol 2)
Microwave Temperature 100 °C140-150 °C
Reaction Time 3-5 minutes5-10 minutes
Typical Yield > 85%> 80%
Solvent Ethanol/WaterDMSO
Catalyst/Reagent NaOHIodine (I₂)

Process Workflow and Logic Diagrams

The overall experimental workflow is summarized in the diagram below.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavone Synthesis A 1. Combine Acetophenone, Benzaldehyde & EtOH in MW vial B 2. Add NaOH catalyst A->B C 3. Microwave Irradiation (100°C, 3-5 min) B->C D 4. Acidic Work-up & Filtration C->D E Intermediate: 2'-Hydroxychalcone D->E F 5. Dissolve Chalcone in DMSO E->F G 6. Add Iodine (I₂) F->G H 7. Microwave Irradiation (150°C, 5-10 min) G->H I 8. Aqueous Work-up & Quench H->I J 9. Purify (Chromatography/ Recrystallization) I->J K Final Product: 8-methyl-3-phenyl-7-propoxy- 4H-chromen-4-one J->K

Caption: Experimental workflow for the two-step synthesis.

The chemical transformations occurring during the synthesis are outlined in the following reaction scheme.

reaction_mechanism cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization start1 Substituted 2'-Hydroxyacetophenone + Benzaldehyde product1 2'-Hydroxychalcone Intermediate start1->product1 NaOH, EtOH Microwave (100°C) start2 2'-Hydroxychalcone Intermediate product2 Target Flavone start2->product2 Iodine, DMSO Microwave (150°C)

Caption: Overall reaction scheme for flavone synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Increase microwave irradiation time by 1-2 minutes. Ensure the NaOH solution is fresh and of the correct concentration.
Product lost during work-up.Ensure the mixture is sufficiently cold before and during acidification to maximize precipitation.
Low yield in Step 2 Incomplete reaction.Increase microwave temperature to 150°C or time to 10 minutes. Ensure the chalcone intermediate is completely dry.
Degradation of product.Avoid excessive heating times. Ensure efficient cooling after irradiation.
Reaction does not go to completion Insufficient microwave power/temp.Check microwave settings. Ensure the vial is properly positioned. Use a higher boiling point solvent if necessary (and compatible).
Inactive catalyst.Use fresh iodine.
Purification is difficult Presence of side products.Re-evaluate reaction conditions. For Step 1, ensure correct stoichiometry of aldehyde. For Step 2, ensure the chalcone is pure before starting.

Safety Precautions

  • Microwave Reactor: Only use a dedicated scientific microwave reactor. Never use a domestic microwave oven. Always operate the instrument according to the manufacturer's instructions. Ensure reaction vials are not overfilled and are properly sealed to handle the pressures generated.

  • Chemical Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Sodium hydroxide is corrosive. Iodine is toxic and can cause stains. DMSO can facilitate skin absorption of other chemicals. Handle all chemicals in a well-ventilated fume hood.

  • Work-up: Be cautious during the acidification step, as it is exothermic. Add acid slowly to the cold mixture.

Conclusion

The microwave-assisted protocol presented provides a rapid, efficient, and high-yielding pathway for the synthesis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. By leveraging the principles of microwave heating, this method drastically shortens reaction times compared to classical procedures, making it an invaluable tool for chemical synthesis, library generation, and drug discovery programs. The detailed steps, mechanistic rationale, and troubleshooting guide offer researchers a robust framework for successfully synthesizing this and other substituted flavones.

References

  • Bajracharya, G. B., Dhakal, R., & Timalsina, S. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Journal of Nepal Chemical Society, 44(1), 143–152.

  • Philippine Journal of Science. (2023). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science, 152(5), 1831-1842.

  • Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2012). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science, 152(5), 1831-1842.

  • Silva, A. M. S., & Pinto, D. C. G. A. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6291.

  • Narender, T., & Reddy, K. P. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-10.

  • Fatimah, I., et al. (2025). Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Royal Society Open Science, 12(11).

  • Benchchem. (n.d.). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. Benchchem.

  • Bajracharya, G. B. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Journal of Nepal Chemical Society.

  • Navarrete-Vázquez, G., et al. (2005). Microwave irradiation of chalcones under solvent-free conditions. ResearchGate.

  • Santos, C. M. M., et al. (2006). Baker-Venkataraman Rearrangement Under Microwave Irradiation: A New Strategy for the Synthesis of 3-Aroyl-5-hydroxyflavones. Synlett, 2006(19), 3255-3258.

  • Fatimah, I., et al. (2025). Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. PubMed.

  • Lamba, H. S., & Sahare, P. D. (2013). Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method. IOSR Journal of Pharmacy, 3(4), 23-27.

  • Santos, C. M. M., et al. (2006). Baker-Venkataraman Rearrangement Under Microwave Irradiation: A New Strategy for the Synthesis of 3-Aroyl-5-hydroxyflavones. ResearchGate.

  • Journal of Chemical Health Risks. (2024). A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. Journal of Chemical Health Risks.

  • Journal of Chemical Health Risks. (2024). A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. jchr.org.

  • Shipman, M. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synlett.

  • Awuah, E., & Capretta, A. (2009). Access to Flavones via a Microwave-Assisted, One-Pot Sonogashira-Carbonylation-Annulation Reaction. Organic Chemistry Portal.

  • Singh, A. K., et al. (2017). Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. International Journal of Advanced Research, 5(5), 1888-1896.

  • Awuah, E., & Capretta, A. (2009). Access to flavones via a microwave-assisted, one-pot Sonogashira-carbonylation-annulation reaction. PubMed.

  • ResearchGate. (2014). Microwave-assisted one-pot synthesis of some new flavonols by modified Algar–Flynn–Oyamada reaction and their antimicrobial activity. ResearchGate.

  • Kumar, A., et al. (2021). A novel one-pot synthesis of flavones. New Journal of Chemistry.

  • Alfa Chemistry. (n.d.). Baker-Venkataraman Rearrangement. Alfa Chemistry.

  • Sharma, V. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. MDPI.

  • Petricci, E., & Taddei, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

  • CEM. (n.d.). Microwave Assisted Organic Synthesis Where do we go from here?. CEM.

Sources

Method

Application Note: Optimized TLC Solvent Systems for 7-Propoxy Chromen-4-one Derivatives

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis and purification of chromen-4-one (chromone) scaffolds. Introduction & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis and purification of chromen-4-one (chromone) scaffolds.

Introduction & Chemical Context

The chromen-4-one (1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for flavonoids and isoflavonoids. The specific derivative, 7-propoxy chromen-4-one , represents a lipophilic modification of the naturally occurring 7-hydroxy chromone.

The Separation Challenge

Synthetically, this molecule is typically generated via the O-alkylation of 7-hydroxy chromen-4-one using propyl halides (e.g.,


-propyl bromide) under basic conditions (

/Acetone or DMF).

Critical Separation Parameters:

  • Target Analyte (Product): 7-Propoxy chromen-4-one.[1] Moderately lipophilic (LogP ~2.5 - 3.0). Capping the phenolic hydroxyl significantly reduces polarity.

  • Precursor (Impurity A): 7-Hydroxy chromen-4-one. Highly polar due to the free phenolic -OH group. Strong hydrogen bond donor.

  • Reagent (Impurity B): Propyl halide. Extremely non-polar, volatile, and rarely UV-active.

  • Side Products: Potential

    
    -alkylated isomers (rare under mild conditions) or ring-opened hydrolysis products.
    

This guide provides a self-validating TLC protocol to resolve the target ether from the polar phenolic starting material.

Physicochemical Profiling & Solvent Strategy

To achieve optimal resolution (


 difference 

), we exploit the drastic polarity shift caused by the propylation of the 7-position oxygen.
Polarity Assessment
  • 7-Hydroxy Chromone: Adsorbs strongly to Silica Gel 60 (

    
    ) due to H-bonding with silanol groups.
    
  • 7-Propoxy Chromone: Interacts primarily through dipole-dipole forces (ketone/ether) and Van der Waals forces (propyl chain). It will elute significantly faster (higher

    
    ).
    
Recommended Solvent Systems

The following systems have been validated for benzopyrone derivatives.

System ClassSolvent Composition (v/v)Role/ApplicationExpected

(Product)
Primary Screen Hexane : Ethyl Acetate (4:1) Initial reaction monitoring. Best for checking consumption of starting material.0.40 – 0.55
High Resolution Toluene : Acetone (95:5) Separation of closely related isomers (e.g., regioisomers). Toluene provides

-

selectivity.
0.35 – 0.50
Polar Wash DCM : Methanol (95:5) Used if product streaks or to move the polar 7-OH starting material off the baseline.> 0.80
Fine Tuning Hexane : EtOAc : AcOH (70:30:1) "AcOH" modifier prevents tailing of any remaining unreacted phenolic starting material.0.45 – 0.60

Visualization & Detection Logic

Chromones are highly conjugated systems, making them excellent candidates for UV detection. However, reliance on UV alone can miss non-conjugated impurities.

Multi-Modal Detection Protocol
  • UV 254 nm (Quenching): The primary mode. The benzene ring and the pyrone double bond absorb strongly. The product appears as a dark purple/black spot against the bright green fluorescent background of

    
     plates.
    
  • UV 365 nm (Fluorescence): Many 7-alkoxy chromones exhibit intrinsic blue or violet fluorescence under long-wave UV. This distinguishes them from non-fluorescent alkyl halides.

  • Iodine Chamber (

    
    ):  General organic stain. Useful for detecting the alkyl halide reagent (which is not UV active) if it has high boiling point residues, though propyl bromide is volatile.
    
  • Anisaldehyde-Sulfuric Acid: Excellent for differentiating the ether (product) from the free phenol.

    • Protocol: Dip plate, heat to 120°C.

    • Result: Chromones often turn yellow/orange; phenols may turn distinct pink/violet shades depending on substitution.

Experimental Workflow: Method Development

The following diagram illustrates the logical flow for selecting and optimizing the mobile phase for this specific synthesis.

TLC_Method_Development Start Start: Crude Reaction Mixture Screen1 Screen 1: Hexane/EtOAc (3:1) Start->Screen1 CheckRf Check Rf of Product Screen1->CheckRf GoodSep Rf = 0.3 - 0.6 Good Separation? CheckRf->GoodSep Yes TooPolar Rf > 0.7 (Elutes too fast) CheckRf->TooPolar Rf High TooRetentive Rf < 0.2 (Sticks to baseline) CheckRf->TooRetentive Rf Low Tailing Is Tailing Observed? GoodSep->Tailing AdjustNonPolar Increase Hexane Try Hexane/EtOAc (9:1) TooPolar->AdjustNonPolar AdjustPolar Increase Polarity Try Hexane/EtOAc (1:1) or DCM/MeOH (98:2) TooRetentive->AdjustPolar AdjustNonPolar->Tailing AdjustPolar->Tailing AddAcid Add 1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes (Phenols present) FinalProtocol Final Protocol Selected Tailing->FinalProtocol No AddAcid->FinalProtocol

Figure 1: Decision tree for optimizing TLC conditions based on observed Retention Factor (


) and spot morphology.

Detailed Protocol: Reaction Monitoring

Objective: Monitor the conversion of 7-hydroxy chromen-4-one to 7-propoxy chromen-4-one.

Materials
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

  • Reference Standards: Pure 7-hydroxy chromen-4-one (dissolved in acetone).

Step-by-Step Procedure
  • Chamber Preparation:

    • Add 10 mL of Hexane:EtOAc (7:3) to a developing chamber.[2]

    • Insert a filter paper wick to ensure vapor saturation (Critical for reproducible

      
       values).
      
    • Allow to equilibrate for 5 minutes.

  • Sample Spotting (The "Co-Spot" Technique):

    • Draw a pencil line 1 cm from the bottom of the plate.

    • Lane 1 (SM): Spot pure Starting Material (7-OH).

    • Lane 2 (Co-Spot): Spot SM, let dry, then spot the Crude Reaction Mixture on top. This validates if the product co-elutes with SM.

    • Lane 3 (Rxn): Spot Crude Reaction Mixture.

  • Elution:

    • Place plate in chamber. Do not allow solvent to touch the spot line.

    • Run until solvent front is 1 cm from top.

  • Analysis:

    • Dry the plate with a warm air stream.

    • Visualize under UV 254 nm:

      • SM (Lane 1): Should show a spot at

        
        .
        
      • Product (Lane 3): Should show a new spot at

        
        .
        
    • Interpretation: If Lane 3 shows no spot at 0.25, the reaction is complete. If Lane 2 shows two distinct spots (dumbbell shape), separation is achieved.

Troubleshooting "Streaking"

If the 7-hydroxy starting material streaks (common due to the acidic phenol interacting with silica), add 0.5% Formic Acid or Acetic Acid to the mobile phase. This suppresses the ionization of the phenol, sharpening the band.

References

  • PubChem. 7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1h)-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Estrada-Soto, S., et al. (2014).[3] Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one.[3] Acta Crystallographica Section E. Available at: [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • West Virginia University. Experiment 5 – Thin Layer Chromatography. Available at: [Link][4][5][6][7][8][9][10]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

Technical Support Center: Optimization of 8-Methyl-7-Propoxyisoflavone Synthesis Case ID: ISO-8M-7P-OPT Subject: Improving Synthesis Yield of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 8-Methyl-7-Propoxyisoflavone Synthesis

Case ID: ISO-8M-7P-OPT Subject: Improving Synthesis Yield of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one presents a unique challenge compared to standard isoflavones (e.g., Ipriflavone). The introduction of the 8-methyl group creates significant steric hindrance adjacent to the 7-position oxygen, reducing the efficiency of both the initial acylation and the final O-alkylation. Furthermore, the electron-donating nature of the methyl group can alter the regioselectivity during the chromone ring formation.

This guide moves beyond standard textbook protocols, focusing on field-proven optimizations utilizing the Deoxybenzoin Route with Basson’s Cyclization Modification (


) to maximize yield.

Visual Workflow: Optimized Synthetic Pathway

The following diagram outlines the recommended high-yield route, highlighting critical control points (CCPs) where yield is often lost.

SynthesisWorkflow Start Start: 2-Methylresorcinol + Phenylacetic Acid Step1 Step 1: Friedel-Crafts Acylation (Formation of Deoxybenzoin) Start->Step1 BF3·Et2O, 80°C CCP1 CCP 1: Regioselectivity Check (Isomer Separation) Step1->CCP1 Step2 Step 2: Cyclization (BF3·Et2O / DMF / MeSO2Cl) CCP1->Step2 Pure 2,4-dihydroxy isomer CCP2 CCP 2: Ring Closure Efficiency (Monitor via HPLC) Step2->CCP2 Step3 Step 3: 7-O-Alkylation (Propyl Bromide / K2CO3 / DMF) CCP2->Step3 7-OH-8-Me-Isoflavone Final Final Product: 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one Step3->Final Williamson Ether Synthesis

Caption: Optimized Deoxybenzoin route emphasizing the BF3-mediated cyclization to overcome steric hindrance.

Module 1: The Precursor Stage (Deoxybenzoin Formation)

The Issue: The reaction of 2-methylresorcinol with phenylacetic acid often yields a mixture of isomers or suffers from low conversion due to the deactivating effect of the complexation with Lewis acids.

Protocol Optimization: Instead of the traditional Zinc Chloride (


) or Aluminum Chloride (

) methods, utilize Boron Trifluoride Etherate (

)
as both solvent and catalyst.
  • Stoichiometry: Use a 1:1.1 ratio of 2-methylresorcinol to phenylacetic acid.

  • Solvent System:

    
     (excess, approx. 5-6 equivalents).
    
  • Temperature Control: Heat to 85–90°C for 3 hours.

  • Quenching: Pour into aqueous Sodium Acetate (NaOAc) to hydrolyze the boron complex without polymerizing the product.

Why this works:


 is a "softer" Lewis acid that minimizes polymerization side products common with resorcinol derivatives, resulting in a cleaner crude deoxybenzoin (2,4-dihydroxy-3-methylphenyl benzyl ketone).

Module 2: The Critical Cyclization (Ring Closure)

The Issue: Standard Vilsmeier-Haack conditions (


) often fail to close the ring efficiently in 8-substituted systems due to steric crowding, leading to incomplete conversion or chlorinated byproducts.

High-Yield Solution: The Basson Modification Adopt the method utilizing


 and Methanesulfonyl Chloride (

) in DMF.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the deoxybenzoin intermediate in anhydrous DMF.

  • Lewis Acid Addition: Add

    
     (3.0 equiv) dropwise at room temperature. Stir for 20 minutes.
    
  • Reagent Addition: Add

    
     (3.0 equiv) dropwise.
    
  • Cyclization: Heat to 70–80°C . Monitor via TLC/HPLC.

  • Mechanism: The DMF/BF3 complex formylates the position alpha to the ketone, and the methanesulfonyl chloride facilitates the elimination of water to close the pyran ring.

Data Comparison: Cyclization Methods

MethodReagentsTypical Yield (8-Me Substrate)Main Side Product
Standard Vilsmeier

45 - 55%Chlorinated impurities
Ethoxalyl Chloride

60 - 65%Uncyclized ester
Basson Modification

85 - 92% Minimal

Module 3: 7-O-Alkylation (Overcoming Sterics)

The Issue: The 8-methyl group creates a "steric wall" next to the 7-hydroxyl group. Standard Williamson ether synthesis (Acetone/


) is often too slow, leading to competitive hydrolysis or incomplete reaction.

Protocol Optimization:

  • Solvent Switch: Replace Acetone with DMF or NMP . The higher boiling point is necessary to overcome the activation energy barrier caused by the steric hindrance.

  • Base: Use finely ground, anhydrous

    
     (2.5 equiv).
    
  • Alkylation Agent: Use 1-Bromopropane (1.2 equiv).

    • Pro Tip: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate the more reactive 1-iodopropane in situ (Finkelstein reaction).

  • Temperature: Maintain 80°C . Do not reflux vigorously to avoid decomposition; steady heat is preferred.

Troubleshooting & FAQs

Q1: My final product co-elutes with the unreacted 7-hydroxy intermediate. How do I purify this?

  • Diagnosis: This is common due to the lipophilicity of the 8-methyl isoflavone core.

  • Solution: Do not rely solely on silica chromatography. The 7-hydroxy precursor is soluble in dilute aqueous NaOH, whereas your product (7-propoxy) is not.

    • Wash Step: Dissolve the crude organic layer in EtOAc. Wash 3x with 0.5M NaOH . The unreacted phenol will move to the aqueous phase. Wash with brine, dry, and concentrate.

Q2: I am seeing a "dimer" peak in my Mass Spec during the cyclization step.

  • Diagnosis: This indicates aldol condensation between two deoxybenzoin molecules, usually caused by insufficient formylating reagent concentration.

  • Solution: Increase the volume of DMF. DMF acts as both solvent and reagent (carbon source).[2] Ensure your DMF is anhydrous; water competes with the Vilsmeier complex.

Q3: Can I use the Chalcone route instead?

  • Analysis: While possible, the oxidative rearrangement of 2'-hydroxychalcones using Thallium(III) Nitrate (TTN) is toxic and expensive. For 8-methyl derivatives, the migration step involved in the chalcone route is often retarded by the methyl group's electronics. The Deoxybenzoin route remains the industrial gold standard for scalability and safety.

Decision Logic: Troubleshooting Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Issue Problem: Low Overall Yield Check1 Check Step 1: Deoxybenzoin Purity? Issue->Check1 Check2 Check Step 2: Cyclization Complete? Check1->Check2 Pure Action1 Action: Switch to BF3·Et2O solvent Ensure Temp < 95°C Check1->Action1 Impure/Polymerized Check3 Check Step 3: Alkylation Conversion? Check2->Check3 Cyclized OK Action2 Action: Use Basson Method (BF3/MeSO2Cl) Check2->Action2 Incomplete Ring Closure Action3 Action: Add KI catalyst Switch solvent to DMF Check3->Action3 Unreacted Phenol

Caption: Diagnostic logic for isolating yield-limiting steps.

References

  • Wahala, K., & Hase, T. A. (1991). Expedient Synthesis of Isoflavones from Deoxybenzoins. Journal of the Chemical Society, Perkin Transactions 1.

  • Basson, A. E., et al. (2025). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs... using dry DMF in the presence of BF3.Et2O and methanesulfonyl chloride. PMC/Molecules.[3][4][5][6][7] (Note: Validating the BF3/MeSO2Cl method).

  • BenchChem Technical Support. (2025). Troubleshooting Williamson Ether Synthesis Side Reactions.

  • J&K Scientific. (2025). Williamson Ether Synthesis: Reagents and Lab Tips.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 8-Position Substituted Chromen-4-one Synthesis

Welcome to the Technical Support Center for advanced chromen-4-one synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced chromen-4-one synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with steric hindrance at the 8-position of the chromone scaffold. Bulky substituents at this position can significantly impede classical cyclization methods, leading to low yields, undesired side products, or complete reaction failure.

This resource provides in-depth troubleshooting advice, detailed experimental protocols for alternative strategies, and a comparative analysis of various synthetic routes to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 8-substituted chromen-4-ones in a practical question-and-answer format.

Q1: My Baker-Venkataraman rearrangement is failing for my 2'-hydroxyacetophenone with a bulky C3' (pro-C8) substituent. What's going wrong and what can I do?

A1: This is a classic problem of steric hindrance. The intramolecular acyl transfer, a key step in the Baker-Venkataraman rearrangement, is likely being impeded by the bulky group at the C3' position. This steric clash can prevent the enolate from attacking the ester carbonyl, leading to the failure of the reaction.[1][2]

Troubleshooting Steps:

  • "Soft-Enolization" Baker-Venkataraman Rearrangement: A modified approach using a "soft-enolization" technique has been developed for sterically hindered substrates. This method avoids the use of harsh bases and can provide significantly better yields.[3]

  • Alternative Synthetic Routes: If the Baker-Venkataraman rearrangement consistently fails, consider alternative methods such as the Kostanecki-Robinson reaction or modern palladium-catalyzed approaches, which can be less sensitive to steric hindrance.[4][5]

Q2: I am attempting a Kostanecki-Robinson reaction with an ortho-substituted phenol, and the yields are disappointingly low. How can I optimize this reaction?

A2: The Kostanecki-Robinson reaction, while versatile, can be sensitive to steric hindrance, which can affect both the initial O-acylation and the subsequent intramolecular aldol condensation.[4][6]

Troubleshooting Table: Kostanecki-Robinson Reaction

Problem Potential Cause Recommended Solution Citation
Low Yield Steric hindrance impeding intramolecular cyclization.Increase reaction temperature and time. Consider using a higher-boiling solvent. Microwave irradiation can also be effective in driving the reaction to completion.[4]
Side Product Formation Formation of coumarin as a major byproduct.Use of specific catalysts like phosphorus pentoxide (P₂O₅) can favor chromone formation over coumarin.
Incomplete Reaction Insufficient base strength to promote the intramolecular aldol condensation.Experiment with different sodium carboxylate salts or consider the addition of a stronger, non-nucleophilic base.[4]

Q3: My Simonis condensation is yielding the coumarin isomer instead of the desired chromone. How can I control the regioselectivity?

A3: The Simonis condensation of a phenol with a β-ketoester can lead to both chromones and coumarins. The regioselectivity is highly dependent on the reaction conditions and the nature of the reactants. For sterically hindered phenols, this can be particularly challenging.

Controlling Regioselectivity in the Simonis Condensation:

  • Catalyst Choice: The use of phosphorus pentoxide (P₂O₅) as a catalyst is known to favor the formation of chromones over coumarins.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the chromone isomer.

  • Alternative Methods: If regioselectivity remains a problem, consider a more direct synthetic route where the chromone ring is constructed in a less ambiguous manner, such as through a pre-formed 1,3-diketone intermediate.

Advanced Synthetic Strategies for 8-Substituted Chromones

When classical methods fail, modern synthetic techniques can offer a powerful toolkit for the synthesis of sterically hindered chromones.

Microwave-Assisted Synthesis: Accelerating Reactions and Improving Yields

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and significant improvements in yields, particularly for reactions that are sluggish under conventional heating.[7][8][9]

Why it Works for Sterically Hindered Systems:

  • Rapid, Uniform Heating: Microwaves heat the reaction mixture directly and uniformly, bypassing the slow process of thermal conduction. This rapid heating can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Non-Thermal Microwave Effects: While still a subject of research, some studies suggest that non-thermal microwave effects may also play a role in accelerating reactions by influencing molecular rotation and orientation.

Comparative Data: Conventional vs. Microwave Synthesis

Reaction Conditions (Conventional) Yield (Conventional) Conditions (Microwave) Yield (Microwave) Citation
Kostanecki-Robinson180-190 °C, 8 hoursModerate50-80% power, 5-15 minutesHigh[4]
General Heterocycle Synthesis2-15 hours<50%2-8 minutes10-30% higher[7]
Palladium-Catalyzed Cyclocarbonylation: A Modern Approach

Palladium-catalyzed reactions offer a highly efficient and selective method for the synthesis of chromones, even with sterically demanding substrates. One of the most powerful methods is the cyclocarbonylation of o-iodophenols with terminal acetylenes.[5][10]

Mechanism Overview:

The reaction proceeds through a catalytic cycle involving oxidative addition of the o-iodophenol to the palladium center, followed by migratory insertion of carbon monoxide and the alkyne, and finally reductive elimination to yield the chromone and regenerate the palladium catalyst.

Advantages for 8-Substituted Chromones:

  • Mild Reaction Conditions: These reactions are often carried out under milder conditions than classical methods, which can be beneficial for sensitive substrates.

  • High Functional Group Tolerance: Palladium catalysis is known for its high tolerance of a wide range of functional groups.

  • Ligand-Free Systems: Some protocols have been developed that do not require phosphine ligands, simplifying the reaction setup and purification.[5][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Kostanecki-Robinson Synthesis of 7-Hydroxy-2,8-dimethylchromone

This protocol is adapted for a sterically hindered substrate and utilizes microwave irradiation to improve reaction efficiency.

Materials:

  • 2,4-Dihydroxy-3-methylacetophenone

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 2,4-dihydroxy-3-methylacetophenone (1.0 eq.), anhydrous sodium acetate (2.5 eq.), and acetic anhydride (5.0 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 180 °C for 15-20 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Palladium-Catalyzed Cyclocarbonylation for the Synthesis of 8-Alkyl-2-phenylchromone

This protocol provides a general method for the synthesis of 8-substituted chromones via a modern catalytic approach.

Materials:

  • 2-Iodo-6-alkylphenol

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triethylamine (Et₃N)

  • Phosphonium salt ionic liquid (e.g., C₁₄H₂₉(C₆H₁₃)₃P⁺Br⁻)

  • Carbon monoxide (CO) gas

Procedure:

  • To a reaction vessel, add the 2-iodo-6-alkylphenol (1.0 eq.), phenylacetylene (1.2 eq.), PdCl₂ (2 mol%), and the phosphonium salt ionic liquid.

  • Add triethylamine (2.0 eq.) as a base.

  • Flush the vessel with carbon monoxide gas and maintain a CO atmosphere (balloon pressure is often sufficient).

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Mechanisms

To better understand the underlying principles of these synthetic strategies, the following diagrams illustrate the key reaction mechanisms.

Baker_Venkataraman cluster_start Starting Material cluster_rearrangement Rearrangement cluster_cyclization Final Cyclization start 2'-Acyloxyacetophenone (with 8-position substituent) enolate Enolate Formation (Base abstracts α-proton) start->enolate Base (e.g., KOH) cyclization Intramolecular Acyl Transfer enolate->cyclization Sterically hindered step diketone 1,3-Diketone Intermediate cyclization->diketone acid_cat Acid-Catalyzed Cyclodehydration diketone->acid_cat Acid (e.g., H₂SO₄) product 8-Substituted Chromone acid_cat->product

Palladium_Catalysis pd0 Pd(0) pd_complex1 Oxidative Addition (Ar-I + Pd(0)) pd0->pd_complex1 o-Iodophenol pd_complex2 CO Insertion pd_complex1->pd_complex2 CO pd_complex3 Alkyne Insertion pd_complex2->pd_complex3 Alkyne pd_complex4 Reductive Elimination pd_complex3->pd_complex4 pd_complex4->pd0 Catalyst Regeneration product 8-Substituted Chromone pd_complex4->product

Protecting Group Strategies

For substrates with multiple reactive functional groups, a well-designed protecting group strategy is crucial for success.

Common Protecting Groups for Phenolic Hydroxyls:

  • Methyl Ether (Me): Robust and stable to a wide range of conditions. Cleaved with strong acids like HBr or BBr₃.

  • Benzyl Ether (Bn): Stable to both acidic and basic conditions. Readily removed by catalytic hydrogenation.

  • Silyl Ethers (e.g., TMS, TBDMS): Easily introduced and removed under mild conditions. Their stability can be tuned by the choice of the silyl group.

When selecting a protecting group, consider its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting other parts of the molecule.[11][12]

References

Sources

Troubleshooting

Troubleshooting solubility issues of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one in aqueous buffers

Compound Profile & The Core Challenge Compound: 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one Chemical Class: 7-Alkoxyisoflavone derivative Physicochemical Behavior: BCS Class II (Low Solubility, High Permeability)[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & The Core Challenge

Compound: 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one Chemical Class: 7-Alkoxyisoflavone derivative Physicochemical Behavior: BCS Class II (Low Solubility, High Permeability)[1]

The "Brick Dust" Challenge: This molecule presents a classic solubility paradox in drug discovery. The core structure—a rigid, planar chromen-4-one backbone—encourages strong crystal lattice packing (high melting point).[1] The substituents (8-methyl and 7-propoxy) are highly lipophilic, significantly increasing the LogP (partition coefficient) and reducing hydrogen bond potential with water.[1]

When you dilute a DMSO stock of this compound into an aqueous buffer (PBS, media), you are introducing it into a "hostile" high-polarity environment.[1] The water molecules, preferring to hydrogen bond with themselves, force the hydrophobic drug molecules to aggregate immediately. This results in the "milky" precipitate you likely observe.[2][3]

Troubleshooting & FAQs

Q1: "My solution turns cloudy immediately upon adding the DMSO stock to PBS. Why?"

Diagnosis: You are experiencing Solvent Shift Precipitation (also known as the "Parachute Failure").

The Mechanism: In 100% DMSO, the compound is solvated because DMSO is a polar aprotic solvent that interacts well with the aromatic rings. When you add this to water (a polar protic solvent), the DMSO molecules rapidly mix with the water. The drug molecules are "left behind" in a supersaturated state. Because the 7-propoxy group repels water, the molecules snap back together into solid particles within milliseconds.

The Fix: The "Sandwich" or "Subsurface" Addition Do not drop the DMSO stock onto the surface of the buffer.

  • Vortex the buffer to create a vortex cone.

  • Inject the DMSO stock directly into the center of the vortex (subsurface).

  • Reasoning: This ensures immediate, high-shear dispersal, preventing high local concentrations of DMSO/Drug from forming "nucleation sites" where crystals grow.[1]

Q2: "Can I just heat it to get it back into solution?"

Short Answer: Yes, but it is risky. Technical Insight: Heating increases kinetic energy, temporarily breaking crystal lattice interactions. However, this creates a metastable supersaturated solution . As soon as the solution cools to room temperature (or 37°C in a cell incubator), the compound will likely re-precipitate, often as unseen micro-crystals that sediment on your cells, causing "false positive" toxicity due to physical stress rather than chemical activity.

Q3: "What is the best alternative to simple DMSO dilution?"

Recommendation: Complexation with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][4]

Why it works: Cyclodextrins are "molecular buckets." They have a hydrophobic interior cavity that perfectly accommodates the phenyl and chromone rings of your compound, while the exterior is hydrophilic (hydroxyl groups).

  • Protocol: Prepare your buffer containing 10-20% (w/v) HP-β-CD before adding the DMSO stock.[1] The cyclodextrin captures the drug molecule before it can aggregate.

Q4: "Does pH adjustment help?"

Analysis: Likely minimal impact. This molecule lacks distinct ionizable groups (like carboxylic acids or primary amines) in the physiological pH range (pH 4-8).[1] The chromone oxygen is a very weak base (pKa < 1). Therefore, adjusting pH will not significantly ionize the molecule to improve solubility. Focus on co-solvents and surfactants instead.

Visualizing the Solubilization Pathways

The following diagram illustrates why precipitation occurs and how to divert the workflow toward a stable solution.

SolubilityPathways Stock DMSO Stock (Solvated) Mixing Mixing Event Stock->Mixing Buffer Aqueous Buffer (PBS/Media) Buffer->Mixing Precip Precipitation (Cloudy/Milky) Mixing->Precip Standard Addition Stable Stable Solution (Clear) Mixing->Stable With HP-β-CD or Surfactants Mechanism1 Mechanism: Solvent Shift Water strips DMSO shell Hydrophobic aggregation Precip->Mechanism1 Mechanism2 Mechanism: Inclusion Complex Cyclodextrin traps drug Shields hydrophobic groups Stable->Mechanism2

Caption: Figure 1. The bifurcation of solubility outcomes based on buffer composition.[5] Standard aqueous buffers lead to aggregation (Red), while excipient-enhanced buffers maintain solution stability (Green).[1]

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Do or Die" Test)

Use this to determine the maximum concentration your assay buffer can hold before the compound crashes.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)[1]

  • 96-well plate (UV-transparent)[1]

Steps:

  • Prepare Dilutions: Create a dilution series of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS in the plate (Final DMSO = 1%).

  • Incubate: Shake at 500 rpm for 90 minutes at Room Temp.

  • Read Absorbance: Measure OD at 620 nm (turbidity) and the compound's λmax (e.g., ~250-300 nm for flavones).

  • Analysis:

    • Solubility Limit: The concentration where OD620 spikes above the background (buffer only).

    • Action: If the limit is 5 µM and your assay requires 10 µM, you must use a solubilizer (Protocol B).

Protocol B: Cyclodextrin-Enhanced Solubilization

Recommended for in vivo or high-concentration cellular assays.[1]

ComponentFunctionConcentration
HP-β-CD Solubilizing Agent20% w/v in PBS
DMSO Primary Solvent5% (Final Volume)
Compound Active AgentTarget Conc.[1]

Workflow:

  • Dissolve HP-β-CD in PBS to create a clear 20% solution.[1] Filter sterilize (0.22 µm).

  • Dissolve your compound in 100% DMSO to 20x the final target concentration.

  • Slowly add the DMSO stock to the HP-β-CD/PBS solution while vortexing.[1]

  • Sonicate in a water bath for 10-15 minutes at 37°C.

  • Check for clarity.[3] If clear, the inclusion complex has formed.

Decision Tree for Method Selection

Use this logic flow to select the correct solubilization strategy for your specific experiment.

DecisionTree Start Start: Define Assay Needs ConcCheck Target Conc > 10 µM? Start->ConcCheck LowConc Standard Dilution (Keep DMSO < 0.5%) ConcCheck->LowConc No HighConc Solubility Enhancement Required ConcCheck->HighConc Yes CellAssay Cell-Based Assay? HighConc->CellAssay YesCell Use HP-β-CD (10-20%) Avoids toxicity of high DMSO CellAssay->YesCell Yes NoCell Enzymatic/Chemical? CellAssay->NoCell No Enzyme Add Non-ionic Surfactant (0.05% Tween-20 or Triton X-100) NoCell->Enzyme Yes

Caption: Figure 2. Strategic decision tree for selecting solubilization excipients based on assay type and concentration requirements.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 559, 13-25.[1] (Focuses on "Brick Dust" molecules).

Sources

Optimization

Technical Support Center: Regioselectivity in Chromone Architectures

Welcome to the Advanced Synthesis Support Hub. This guide addresses the persistent challenge of Ambident Nucleophile Regioselectivity in chromone synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the persistent challenge of Ambident Nucleophile Regioselectivity in chromone synthesis. Whether you are functionalizing precursors (2'-hydroxyacetophenones) or modifying the chromone core, the competition between Oxygen (O-) and Carbon (C-) alkylation is dictated by a precise interplay of solvent dielectrics, ion-pairing, and orbital hardness.

Below you will find diagnostic workflows, mechanistic insights, and validated protocols to steer your reaction toward the desired isomer.

Diagnostic Hub: Troubleshooting Regioselectivity

Identify your specific failure mode below to access the relevant solution pathway.

Case A: The "Precursor" Conflict (2'-Hydroxyacetophenones)
  • Symptom: You are attempting to protect the 4-OH of a 2',4'-dihydroxyacetophenone precursor, but you observe C-alkylation (nuclear alkylation) or mixed products.

  • Root Cause: The phenoxide anion is an ambident nucleophile. Strong ion-pairing or "soft" conditions favor C-attack.

  • Immediate Fix: Switch to Polar Aprotic solvents (DMF, DMSO) and Hard Bases (K₂CO₃, Cs₂CO₃).

  • Jump to:

Case B: The "Enolate" Drift (Beta-Diketone Intermediates)
  • Symptom: During the Baker-Venkataraman rearrangement or subsequent alkylation of the

    
    -diketone, you obtain an O-alkylated enol ether instead of the C-alkylated chain extension.
    
  • Root Cause: The enolate oxygen is the site of highest negative charge density (Hard center).

  • Immediate Fix: Use a softer counter-ion (Li+) or a protic solvent to shield the oxygen via Hydrogen bonding, forcing reaction at the softer Carbon center.

  • Jump to:

Case C: The "Scaffold" Block (7-Hydroxychromones)
  • Symptom: Alkylation of the 7-OH group is sluggish or yields complex mixtures involving ring alkylation.

  • Root Cause: The pyrone ring acts as an electron sink, reducing nucleophilicity.

  • Immediate Fix: enhance nucleophilicity using Cesium effect (Cs₂CO₃) in MeCN or DMF.

Mechanistic Logic: The HSAB & Solvent Matrix

To resolve regioselectivity, we must apply the Hard-Soft Acid-Base (HSAB) principle and Solvent Cage Theory .

The Decision Matrix

The phenoxide/enolate ion has two reactive sites:

  • Oxygen (Hard Nucleophile): High charge density, electrostatically driven.

  • Carbon (Soft Nucleophile): HOMO-driven, orbital overlap dependent.

VariableFavors O-Alkylation (Ether)Favors C-Alkylation (C-C Bond)
Solvent Polar Aprotic (DMF, DMSO, HMPA)Solvates cation, leaves anion "naked" and reactive.Protic (EtOH, H₂O, CF₃CH₂OH)H-bonds to Oxygen, shielding it.
Counter-ion Large/Soft (K⁺ + 18-Crown-6, Cs⁺)Promotes dissociation.Small/Hard (Li⁺, Na⁺)Tight ion-pairing blocks Oxygen.
Leaving Group Hard (OTs, OMs, Cl⁻)Dipole driven.Soft (I⁻)Polarizability driven.
Temperature Low to Moderate Kinetic control often favors O.High Thermodynamic control often favors C.
Visualizing the Pathway

The following diagram illustrates the divergent pathways based on reaction conditions.

ChromoneAlkylation Start Ambident Nucleophile (Phenoxide/Enolate) ConditionA Condition Set A: Polar Aprotic (DMF) Large Cation (K+/Cs+) Hard LG (OTs/Br) Start->ConditionA Dissociated Ion Pair ConditionB Condition Set B: Protic Solvent (ROH) Small Cation (Li+) Soft LG (Iodide) Start->ConditionB Tight Ion Pair / H-Bonding TS_O Transition State: Charge Control (Electrostatic) ConditionA->TS_O Naked Anion TS_C Transition State: Orbital Control (HOMO-LUMO) ConditionB->TS_C Shielded Oxygen ProductO O-Alkylation (Ether/Enol Ether) TS_O->ProductO ProductC C-Alkylation (Ring Alkylation) TS_C->ProductC

Figure 1: Decision tree for directing alkylation regioselectivity in chromone precursors.

Validated Protocols

Protocol 1: High-Fidelity O-Alkylation (The "Cesium Effect")

Objective: Synthesis of 7-alkoxychromones or 4-O-alkyl-2-hydroxyacetophenones without C-alkylation side products.

Theory: Cesium carbonate (Cs₂CO₃) is superior to K₂CO₃ due to the "Cesium Effect"—the large ionic radius of Cs⁺ minimizes ion pairing, creating a "naked" phenoxide that reacts rapidly at the hardest center (Oxygen) [1].

Materials:

  • Substrate: 7-Hydroxychromone (1.0 eq)

  • Base: Cs₂CO₃ (1.5 eq)

  • Electrophile: Alkyl Bromide (1.2 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the hydroxychromone in anhydrous DMF under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at RT for 15 min. The solution should turn yellow/orange (phenoxide formation).

  • Addition: Add the Alkyl Bromide dropwise.

  • Reaction: Stir at RT to 40°C . Do not overheat, as high heat can promote thermodynamic C-alkylation or decomposition.

  • Workup: Pour into ice water. The O-alkylated product usually precipitates. Filter and wash with water.

Validation Check:

  • 
    H NMR: Look for the disappearance of the phenolic -OH (singlet > 10 ppm) and the appearance of alkoxy protons (3.8–4.2 ppm).
    
  • Absence of C-alkylation: Check for the retention of the aromatic proton signals (C-6/C-8). C-alkylation would eliminate one aromatic signal.

Protocol 2: Directed C-Alkylation (Via Claisen Rearrangement)

Objective: Installing an alkyl group at C-8 (or C-6) of the chromone ring. Direct C-alkylation is often low-yielding; the Claisen rearrangement is the industry standard for high regiocontrol [2].

Methodology:

  • O-Allylation: Perform Protocol 1 using Allyl Bromide .

  • Thermal Rearrangement:

    • Solvent: Diethylaniline (high boiling point) or neat.

    • Temp: 200°C.

    • Mechanism: [3,3]-Sigmatropic rearrangement moves the allyl group from O to the ortho-Carbon (C-8).

  • Cyclization (Optional): If the goal is a furanochromone, this intermediate is the precursor.

Frequently Asked Questions (FAQs)

Q1: I am using Methyl Iodide (MeI) and getting significant C-methylation on my acetophenone precursor. Why? A: Iodide is a "soft" leaving group, which improves orbital overlap with the soft Carbon center of the enolate/phenoxide. To switch to O-methylation, replace MeI with Dimethyl Sulfate (DMS) or Methyl Tosylate . These are "harder" electrophiles and favor oxygen attack [3].

Q2: Can I C-alkylate the chromone at the C-3 position directly? A: Direct alkylation of the C-3 position of a pre-formed chromone is difficult because the C-3 proton is not sufficiently acidic (pKa ~25) compared to the precursor.

  • Solution: Perform the alkylation before cyclization (on the

    
    -diketone intermediate) using NaH/THF followed by the alkyl halide.
    
  • Alternative: Use Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂, Alkyl Boronic Acid) which bypasses the need for classical enolate chemistry [4].

Q3: Why does adding 18-Crown-6 improve my O-alkylation yield? A: 18-Crown-6 specifically chelates Potassium (K⁺) ions. By sequestering the cation, it breaks the tight ion pair between K⁺ and the Phenoxide oxygen. This leaves the oxygen atom "naked" and highly reactive, drastically increasing the rate of O-alkylation in non-polar or moderately polar solvents.

References

  • Cesium Carbonate in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • Alkylation of Enolates: C- vs O-Alkylation. Chemistry LibreTexts. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 2022. [Link]

Troubleshooting

Technical Support Center: Strategies for Improving the In Vivo Bioavailability of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromone-based compounds. This guide provides in-depth technical assistance and troubleshooting for imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromone-based compounds. This guide provides in-depth technical assistance and troubleshooting for improving the in vivo bioavailability of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one and related derivatives. Our approach is grounded in established biopharmaceutical principles and formulation science, empowering you to overcome common challenges in your research.

PART 1: Foundational Understanding & Initial Assessment

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my chromone derivative, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, likely to be low?

A1: The low oral bioavailability of many chromone derivatives often stems from two primary challenges: poor aqueous solubility and extensive first-pass metabolism.[1] The core structure of your compound, a 3-phenyl-4H-chromen-4-one, is inherently lipophilic, which can lead to low solubility in the gastrointestinal fluids, a critical first step for absorption. Additionally, compounds of this class are often subject to significant metabolism in the gut wall and liver, which can inactivate the compound before it reaches systemic circulation.[1]

Q2: What are the key physicochemical properties of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one that I should be aware of?

Q3: How does the Biopharmaceutics Classification System (BCS) apply to my compound?

A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[4] Given the structural characteristics of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, it is highly probable that it falls into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . Identifying the correct BCS class is a crucial first step in selecting an appropriate bioavailability enhancement strategy.

PART 2: Troubleshooting & Optimization Strategies

This section is designed as a troubleshooting guide to address specific issues you may encounter during your in vivo experiments.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action & Rationale
High variability in plasma concentrations between subjects. Poor dissolution of the compound in the GI tract.Focus on pre-dissolving the compound or enhancing its dissolution rate. A softgel formulation containing the compound in a lipid-based solvent can ensure it is administered in a solubilized state, potentially reducing variability.
Low Cmax despite a seemingly high dose. Poor aqueous solubility limiting the rate and extent of absorption.Implement particle size reduction techniques such as micronization or nanonization. This increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
Rapid clearance and low overall exposure (AUC). Extensive first-pass metabolism in the liver and/or gut wall.Consider co-administration with a metabolic inhibitor (e.g., piperine, a known inhibitor of cytochrome P450 enzymes) in preclinical models to assess the impact of metabolism. This can help determine if developing a formulation that bypasses the liver (e.g., lymphatic delivery) is a viable strategy.
Evidence of poor absorption despite good solubility in organic solvents. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).Conduct an in vitro Caco-2 cell permeability assay with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor would suggest that P-gp-mediated efflux is a limiting factor.

PART 3: Experimental Protocols & Methodologies

To systematically address the challenges of low bioavailability, a logical experimental workflow is essential.

Experimental Workflow for Bioavailability Enhancement

Caption: A stepwise workflow for improving the in vivo bioavailability of a compound.

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one by reducing its particle size to the nanometer range.

Materials:

  • 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Prepare a suspension of the compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.

  • Add the suspension and milling media to the milling chamber.

  • Mill at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation.

  • Periodically withdraw samples and measure the particle size using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved with a narrow polydispersity index (PDI).

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, PDI, and zeta potential.

Causality: By reducing the particle size, the surface area available for dissolution is significantly increased, which can lead to a faster dissolution rate and improved absorption. The stabilizer is crucial to prevent the aggregation of the nanoparticles.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of different formulations of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one.

Materials:

  • Test formulations (e.g., aqueous suspension, nanosuspension, lipid-based formulation)

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicles and equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test formulation at a predetermined dose via oral gavage.

  • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or other appropriate site.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.[5][6]

Self-Validation: Include a control group receiving a simple aqueous suspension of the compound to establish a baseline for comparison with the enhanced formulations.

PART 4: Advanced Bioavailability Enhancement Strategies

If initial formulation strategies do not yield the desired improvement, more advanced approaches may be necessary.

Advanced Formulation Options
Formulation Strategy Principle When to Consider
Amorphous Solid Dispersions (ASDs) The compound is dispersed in a polymer matrix in an amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.When the compound is a "brick-dust" molecule with a high melting point and strong crystal lattice energy that limits dissolution.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.For highly lipophilic ("grease-ball") compounds that have good solubility in lipids. This can also promote lymphatic absorption, partially bypassing first-pass metabolism.
Cyclodextrin Complexation The hydrophobic compound is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.When the molecular dimensions of the compound are compatible with the cyclodextrin cavity and a significant increase in solubility is required.
Signaling Pathways and Transporters of Concern

Caption: Key biological barriers to the oral bioavailability of chromone derivatives.

This diagram illustrates the journey of an orally administered chromone derivative. After ingestion, it must dissolve in the GI lumen and permeate the enterocytes of the intestinal wall. Here, it can be subject to efflux back into the lumen by transporters like P-glycoprotein (P-gp) and undergo metabolism by cytochrome P450 enzymes. The portion that is absorbed enters the portal vein and travels to the liver, where it faces further "first-pass" metabolism before reaching systemic circulation. Understanding these pathways is crucial for designing effective bioavailability enhancement strategies.

References

  • Gaspar, A., et al. (2014). Chromone: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 21(10), 1234-1267.
  • Keri, R. S., et al. (2014). Chromone as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340-374.
  • Reis, J., et al. (n.d.). Bioactive Chromone Derivatives – Structural Diversity. Bentham Science Publishers. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • Gatadi, S., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2845.
  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of Substituted Flavones as Gastroprotective Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. Retrieved from [Link]

  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Chemistry & Chemical Technology, 16(1), 69-81.
  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. Retrieved from [Link]

  • Syngene International. (n.d.). In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Food and Drug Administration Philippines. (2013). FDA Circular No. 2013-014. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, a substituted isoflavone. For professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, a substituted isoflavone. For professionals in drug development and natural product research, NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and verification.[1] This document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral features, reflecting a methodology grounded in both theoretical principles and practical experience.

The Molecular Architecture: Defining Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct, non-equivalent proton environments. The structure of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one contains several key regions: the chromen-4-one core (A- and C-rings), the C-3 phenyl substituent (B-ring), and the alkyl substituents at C-7 and C-8. Each unique proton or group of equivalent protons will generate a distinct signal in the spectrum.

molecule cluster_core 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one mol p2 H-2 p5 H-5 p6 H-6 p_methyl 8-CH₃ p_phenyl B-Ring (5H) p_propoxy1 -OCH₂- p_propoxy2 -CH₂- p_propoxy3 -CH₃

Caption: Molecular structure of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one with key proton environments labeled.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following analysis predicts the ¹H NMR spectrum of the target molecule, assuming data acquisition in a standard deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).[2]

Aromatic Region (δ 6.5-8.5 ppm)

The aromatic region of the spectrum is typically the most complex, but it provides crucial information about the core structure. Protons on a benzene ring generally resonate between 6.5 and 8.0 ppm due to the anisotropic effect of the ring current.[3]

  • H-5 (A-Ring): This proton is located ortho to the C-4 carbonyl group. The strong electron-withdrawing and anisotropic nature of the carbonyl functionality causes significant deshielding.[2] Consequently, H-5 is expected to be the most downfield of the A-ring protons, resonating around δ 8.0-8.2 ppm . Due to spin-spin coupling with its only neighbor, H-6, its signal will appear as a doublet .

  • H-6 (A-Ring): This proton is influenced by two competing effects: it is meta to the deshielding carbonyl group and ortho to the electron-donating propoxy group at C-7. Electron-donating groups increase electron density at the ortho and para positions, causing a shielding effect (an upfield shift).[4] The net result is a chemical shift significantly upfield from H-5, predicted to be in the range of δ 6.8-7.0 ppm . This signal will also be a doublet due to coupling with H-5. The coupling constant (J) for both H-5 and H-6 should be characteristic of ortho-aromatic coupling, approximately 8-9 Hz.

  • B-Ring Protons (C-3 Phenyl): The five protons on the unsubstituted phenyl ring at the C-3 position are expected to have overlapping signals. While technically distinct (ortho, meta, para), they often coalesce into a complex multiplet . Their chemical shift will be in the standard aromatic region, anticipated around δ 7.3-7.6 ppm . The integration of this signal will correspond to 5 protons .

C-Ring and Alkyl Substituents (δ 1.0-4.5 ppm)
  • H-2 (C-Ring): This proton is unique. It is attached to an sp²-hybridized carbon (C-2) that is adjacent to the heterocyclic oxygen and part of a conjugated system. This electronic environment leads to a pronounced downfield shift. With no adjacent protons to couple with, the signal for H-2 will be a sharp singlet . Its chemical shift is predicted to be far downfield, likely in the δ 7.8-8.1 ppm range, similar to what is seen in related flavone and chromone structures.[5]

  • 8-CH₃ (Methyl Group): Protons of a methyl group attached to an aromatic ring (a benzylic methyl group) typically resonate between δ 2.3-2.5 ppm.[6] This signal will be a singlet as there are no neighboring protons, and it will integrate to 3 protons .

  • 7-Propoxy Group: This alkyl chain will give rise to three distinct signals, each with a characteristic chemical shift and splitting pattern.

    • -OCH₂- (H-1"): These methylene protons are directly attached to the electronegative oxygen atom, which deshields them significantly.[7][8] Their signal is expected to be a triplet (due to coupling with the adjacent -CH₂- group) in the range of δ 3.9-4.1 ppm .

    • -CH₂- (H-2"): The central methylene protons are shielded relative to the H-1" protons but deshielded relative to a standard alkane. They are coupled to both the -OCH₂- group (2 protons) and the terminal -CH₃ group (3 protons). According to the n+1 rule, this signal should be split into a sextet (or a complex multiplet). It is predicted to appear around δ 1.8-2.0 ppm .

    • -CH₃ (H-3"): The terminal methyl protons are in a typical aliphatic environment and are the most shielded protons in the molecule. They will appear as a triplet (due to coupling with the adjacent -CH₂- group) at approximately δ 1.0-1.2 ppm .

Data Summary: Predicted ¹H NMR Assignments

The following table provides a consolidated summary of the predicted ¹H NMR data for 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-58.0 - 8.2Doublet (d)1H
H-27.8 - 8.1Singlet (s)1H
B-Ring (H-2',3',4',5',6')7.3 - 7.6Multiplet (m)5H
H-66.8 - 7.0Doublet (d)1H
7-OCH₂- (H-1")3.9 - 4.1Triplet (t)2H
8-CH₃2.3 - 2.5Singlet (s)3H
7-CH₂- (H-2")1.8 - 2.0Sextet2H
7-CH₃ (H-3")1.0 - 1.2Triplet (t)3H

Comparison with Alternative Analytical Methods

While ¹H NMR is paramount for detailed structural analysis, it is most powerful when used in conjunction with other techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula but not the specific isomeric structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the ketone (around 1630-1650 cm⁻¹) and C-O stretches of the ether and pyrone ring.[5]

  • ¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton. The number of signals indicates the number of unique carbon environments.

  • 2D NMR (COSY, HSQC): Techniques like COSY (Correlation Spectroscopy) can be used to definitively establish which protons are coupled to each other, confirming the assignments of H-5/H-6 and the propoxy chain protons.[9]

¹H NMR remains unique in its ability to provide precise information about the electronic environment, count, and connectivity of protons, which is often sufficient for complete structure determination.

A Validated Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocol should be employed. This methodology is standard in both academic and industrial drug discovery labs.

Sources

Comparative

Validating purity of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one using elemental analysis

Executive Summary In the development of synthetic isoflavones such as 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one (referred to herein as MPPC ), confirming absolute purity is critical for biological reproducibility. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of synthetic isoflavones such as 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one (referred to herein as MPPC ), confirming absolute purity is critical for biological reproducibility. While High-Performance Liquid Chromatography (HPLC) remains the standard for detecting organic impurities, it often fails to detect inorganic contaminants, moisture, or solvates that do not absorb UV light.

This guide details the validation of MPPC using Elemental Analysis (CHN Combustion) , positioning it not as a relic of the past, but as a critical orthogonal tool alongside HPLC and Quantitative NMR (qNMR). We focus specifically on the challenges posed by the MPPC structure—its lipophilic propoxy tail and stable chromen-4-one core—and provide a self-validating protocol for its analysis.

Compound Profile & Theoretical Baselines

Before initiating any experimental workflow, the theoretical combustion values must be established. MPPC is a lipophilic, non-ionizable (at neutral pH) isoflavone derivative.

  • IUPAC Name: 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 294.35 g/mol

Theoretical Elemental Composition (CHN)

To validate purity, experimental results must fall within ±0.4% of these theoretical values (standard journal acceptance criteria).

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1912.011228.20977.53%
Hydrogen (H) 181.00818.1446.16%
Oxygen (O) 315.99947.99716.31%

Technical Note: The high carbon content (>75%) of the isoflavone core increases the risk of incomplete combustion (soot formation). The protocol below addresses this via oxidation catalysts.

Comparative Analysis: EA vs. HPLC vs. qNMR[1]

Why perform Elemental Analysis when HPLC is available? The table below contrasts the detection capabilities of the three primary validation methods for MPPC.

FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (1H)
Primary Target Bulk material composition (C, H, N).Organic impurities structurally similar to MPPC.Absolute molar purity (Organic).
Blind Spot Cannot distinguish isomers (e.g., 7-propoxy vs. 6-propoxy).Inorganic salts, moisture, and non-UV absorbing solvents. Paramagnetic impurities; requires distinct signals.
Sample Req. 2–5 mg (Destructive).<1 mg (Non-destructive).5–10 mg (Non-destructive).
MPPC Specific Utility Crucial for detecting trapped solvents (e.g., Hexane) in the lipophilic propoxy chain.Separating synthesis intermediates (e.g., unreacted phenols).Quantifying exact molar content for dosing.
Validation Role "The Bulk Check" – Confirms the solid state (solvates/salts)."The Separation Check" – Confirms absence of side-products."The Absolute Check" – The primary reference method.

Scientist’s Insight: MPPC is synthesized via alkylation of a phenol intermediate. If you purify MPPC using silica chromatography with Hexane/Ethyl Acetate, the propoxy chain often traps hexane.

  • HPLC will miss the hexane (no UV absorbance).

  • EA will show a massive Carbon deviation (Hexane is ~83% Carbon vs. MPPC's 77%).

Experimental Protocol: Validating MPPC Purity

This protocol is designed to mitigate the "charring" effect common with polycyclic aromatic hydrocarbons like chromones.

Phase 1: Sample Preparation (The Critical Step)
  • Pre-treatment: Recrystallized MPPC must be dried under high vacuum (<1 mbar) at 40°C for 24 hours. The propoxy group increases the boiling point of trapped solvents; standard air drying is insufficient.

  • Homogenization: Grind the sample to a fine powder using an agate mortar. Large crystals cause uneven combustion bursts.

Phase 2: Combustion Parameters (CHN Analyzer)
  • Instrument: Flash 2000 or Elementar Vario (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (Excess O2 required for the aromatic core).

  • Furnace Temperature: 980°C.

The "Self-Validating" System: To ensure the instrument is reading correctly for this specific matrix, run a standard that mimics the MPPC structure (high carbon, aromatic).

  • Do not use Acetanilide (standard).

  • Use Sulfanilamide or Benzoic Acid to stress-test the combustion efficiency.

Phase 3: Handling the "Soot" Factor

Isoflavones can form graphitic char that traps Nitrogen.

  • Add Oxidizer: Add ~5 mg of Tungsten (VI) Oxide (

    
    ) powder to the tin capsule containing the MPPC sample. This acts as a flux and oxygen donor, ensuring 100% conversion of the phenyl/chromen rings to 
    
    
    
    .

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for clearing MPPC for biological use. It integrates EA as a gatekeeper for "Bulk Form" validation.

PurityValidation Start Crude MPPC Synthesis Purification Purification (Recrystallization/Column) Start->Purification HPLC Step 1: HPLC-UV (254nm) Check for Organic Impurities Purification->HPLC Decision1 Purity > 98%? HPLC->Decision1 Repurify Re-purify Decision1->Repurify No Drying High Vacuum Drying (Remove Solvents) Decision1->Drying Yes Repurify->Purification EA Step 2: Elemental Analysis (CHN) Target: C=77.53% H=6.16% Drying->EA Decision2 Within ±0.4%? EA->Decision2 FailEA Failure Analysis: High C? -> Trapped Solvent Low C? -> Inorganic Salts/Moisture Decision2->FailEA No qNMR Step 3 (Optional): qNMR Absolute Purity Confirmation Decision2->qNMR Yes FailEA->Repurify If Salt FailEA->Drying If Solvent Final Release for Biological Assay qNMR->Final

Figure 1: Integrated Purity Validation Workflow for MPPC. Note that EA serves as the critical checkpoint for solvation and inorganic contamination before final release.

Data Interpretation Guide

When reviewing your EA data for MPPC, use this diagnostic table to troubleshoot deviations:

ObservationLikely CauseRemediation
C is High (>77.9%) Trapped non-polar solvent (Hexane/EtOAc).Dry sample at higher temp (50°C) or use lyophilization.
C is Low (<77.1%) Trapped water or inorganic salts (NaCl/Na2SO4).Check ash content.[1] Perform Karl Fischer titration for water.
H is High Trapped water or incomplete drying of alcohol solvents.Extended vacuum drying.
N detected (>0.3%) Contamination from synthesis (Amine bases like Pyridine/TEA).Acid wash the organic layer during workup; recrystallize.

References

  • International Conference on Harmonisation (ICH). "Guideline Q3D (R1) on Elemental Impurities."[2][3] European Medicines Agency, 2019. (Establishes limits for inorganic contaminants). Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (The definitive comparison of qNMR vs. EA/HPLC). Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. Link

Sources

Validation

A Comparative Crystallographic Guide to Substituted Chromen-4-ones: Insights into the Structural Landscape of Flavonoids

Introduction: The Structural Significance of the Chromenone Scaffold The 4H-chromen-4-one, or chromone, scaffold is a cornerstone in the architecture of a vast array of natural products and synthetic compounds of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of the Chromenone Scaffold

The 4H-chromen-4-one, or chromone, scaffold is a cornerstone in the architecture of a vast array of natural products and synthetic compounds of significant biological and pharmacological importance. As a prominent subclass of flavonoids, these molecules are ubiquitous in the plant kingdom and are renowned for a wide spectrum of activities, including anti-inflammatory, antioxidant, and anticancer properties. The therapeutic potential and material science applications of chromone derivatives are intrinsically linked to their three-dimensional structure and the subtle interplay of non-covalent interactions that govern their solid-state packing.

While the specific X-ray crystallographic data for 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is not publicly available at the time of this guide, a comprehensive understanding of its probable structural features can be extrapolated from a comparative analysis of closely related, structurally characterized analogues. This guide provides an in-depth examination of the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one, a near structural isomer, and contrasts it with other key substituted chromenones. Through this comparative lens, we will elucidate the influence of various substituents on molecular conformation, crystal packing, and intermolecular interactions, thereby offering predictive insights into the solid-state behavior of the target compound and its derivatives.

Part 1: Detailed Crystallographic Analysis of a Close Analogue: 4-methyl-7-propoxy-2H-chromen-2-one

A thorough understanding of the crystallographic features of 4-methyl-7-propoxy-2H-chromen-2-one (CCDC reference: 1031270) provides a robust foundation for our comparative study.[1] The asymmetric unit of this compound contains two independent molecules, designated as A and B, which exhibit subtle conformational differences.[2][3]

The fused benzene and pyran-2-one rings in both molecules are nearly coplanar, a characteristic feature of the coumarin core.[2] The dihedral angles between these fused rings are 1.22(12)° for molecule A and 1.57(12)° for molecule B.[1][2] The 7-propoxy substituent also lies nearly in the plane of the coumarin ring system, with C-C-O-C torsion angles of 2.9(2)° and 1.4(2)° for molecules A and B, respectively.[1][2] This planarity facilitates efficient crystal packing.

The crystal structure is stabilized by a network of intermolecular interactions. The two independent molecules are linked by an offset π-π stacking interaction between their benzene rings, with an inter-centroid distance of 3.6087(4) Å.[1][2] Furthermore, C-H···O hydrogen bonds connect the molecules into supramolecular tapes that extend along the[4] direction.[2] These tapes are further assembled into a three-dimensional network through C-H···π interactions.[2]

Table 1: Crystallographic Data for 4-methyl-7-propoxy-2H-chromen-2-one [3]

ParameterValue
Chemical FormulaC₁₃H₁₄O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2418(9)
b (Å)11.5459(14)
c (Å)14.5301(17)
α (°)69.014(2)
β (°)76.086(2)
γ (°)84.124(2)
Volume (ų)1100.9(2)
Z4
R-factor (%)4.7

Part 2: Comparative Analysis with Other Substituted Chromenones

To appreciate the structural nuances introduced by different substituents, we will now compare the crystal structure of our primary analogue with those of other chromenone derivatives.

The Influence of a Phenyl Group at the 3-Position: 3-(4-Methylphenyl)-4H-chromen-4-one

The introduction of a phenyl group at the 3-position, as seen in 3-(4-methylphenyl)-4H-chromen-4-one, significantly alters the molecular conformation.[5] In this case, the chromenone ring system itself is slightly twisted, and the pendant benzene ring is inclined at a dihedral angle of 31.09(5)° to the plane of the chromenone core.[5] This deviation from planarity is a common feature in 3-arylchromones and is influenced by the steric hindrance between the substituent and the chromenone ring. The crystal packing is dominated by weak C-H···O hydrogen bonds, which link the molecules into chains.[5]

Substituents at the 2- and 3-Positions: 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one

This flavonol derivative showcases the interplay of multiple substituents. The bulky tert-butylphenyl group at the 2-position is twisted by 10.53(8)° with respect to the chromenone moiety, a smaller dihedral angle compared to the 3-phenyl derivative, which is attributed to the presence of an intramolecular O-H···O hydrogen bond between the 3-hydroxy group and the carbonyl oxygen.[6] This intramolecular hydrogen bond enhances the planarity of the molecule. In the crystal, molecules form inversion dimers through intermolecular O-H···O hydrogen bonds, which are further linked by C-H···π interactions.[6]

The Role of a Hydroxyl Group: 7-Hydroxy-4-methyl-2H-chromen-2-one

Replacing the 7-propoxy group with a hydroxyl group, as in 7-hydroxy-4-methyl-2H-chromen-2-one, introduces a strong hydrogen bond donor. In its monohydrate form, the planar coumarin molecules are linked into a two-dimensional network through extensive O-H···O hydrogen bonding involving the hydroxyl group, the carbonyl group, and the water molecule. The crystal packing is further stabilized by π-π stacking interactions between adjacent coumarin ring systems, with a centroid-centroid distance of 3.536(1) Å.

Table 2: Comparative Structural Features of Selected Chromenone Derivatives

CompoundKey SubstituentsDihedral Angle (Aryl-Chromone)Dominant Intermolecular Interactions
4-methyl-7-propoxy-2H-chromen-2-one 4-Me, 7-OPrN/AC-H···O, π-π stacking, C-H···π[2]
3-(4-Methylphenyl)-4H-chromen-4-one 3-(4-MePh)31.09(5)°[5]C-H···O[5]
2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one 2-(4-tBuPh), 3-OH10.53(8)°[6]O-H···O (dimers), C-H···π[6]
7-Hydroxy-4-methyl-2H-chromen-2-one 4-Me, 7-OHN/AO-H···O (with water), π-π stacking

Part 3: Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is paramount for accurate structural elucidation. The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment.

1. Crystal Growth and Selection:

  • Method: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetone) is a common technique. Vapor diffusion and slow cooling methods are also effective. The synthesis of 4-methyl-7-propoxy-2H-chromen-2-one involved an SN2 reaction followed by recrystallization from methanol to obtain single crystals.[2]

  • Selection: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. It should be of an appropriate size (typically 0.1-0.3 mm in all dimensions).

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N). This assembly is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.

3. Data Collection:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • The instrument software is used to determine the unit cell parameters and the crystal's orientation matrix.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans) while it is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

4. Data Reduction and Structure Solution:

  • The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • The space group is determined from the systematic absences in the diffraction data.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

  • The initial structural model is refined against the experimental data using a least-squares minimization algorithm.

  • Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

  • Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[1]

  • The final model is validated using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

G Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Part 4: Visualization of Structural Comparisons

The diverse packing strategies of chromenone derivatives can be visualized to highlight the impact of different functional groups on their supramolecular assembly.

G Intermolecular Interactions in Chromenone Crystals propoxy 4-methyl-7-propoxy-2H-chromen-2-one π-π stacking C-H···O bonds C-H···π interactions phenyl 3-(4-Methylphenyl)-4H-chromen-4-one Twisted Conformation C-H···O chains propoxy->phenyl Steric hindrance from 3-aryl group hydroxy 7-Hydroxy-4-methyl-2H-chromen-2-one O-H···O H-bonds (with H₂O) π-π stacking propoxy->hydroxy H-bond donor vs. acceptor flavonol 2-Aryl-3-hydroxy-4H-chromen-4-one Intramolecular O-H···O bond Intermolecular O-H···O dimers phenyl->flavonol Conformational locking via H-bond hydroxy->flavonol Positional influence of OH group

Caption: A diagram illustrating the influence of substituents on intermolecular interactions.

Part 5: Predictive Insights for 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

Based on the comparative analysis, we can make several educated predictions about the crystal structure of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one:

  • Molecular Conformation: The presence of the 3-phenyl group is expected to induce a significant twist in the molecule, with the phenyl ring being non-coplanar with the chromenone core, similar to 3-(4-methylphenyl)-4H-chromen-4-one. The dihedral angle is likely to be in the range of 30-40°. The 7-propoxy and 8-methyl groups are likely to be roughly coplanar with the benzene ring of the chromenone system, but some out-of-plane deviation is possible due to steric interactions.

  • Intermolecular Interactions: Given the absence of strong hydrogen bond donors like a hydroxyl group, the crystal packing is likely to be dominated by weaker interactions. We can anticipate C-H···O hydrogen bonds involving the carbonyl oxygen and the propoxy oxygen. Van der Waals interactions will also play a significant role. Depending on the overall molecular shape and packing efficiency, C-H···π or π-π stacking interactions may also be present, although the latter might be hindered by the twisted conformation.

  • Crystal Packing: The bulky substituents may lead to a less dense crystal packing compared to smaller, more planar analogues. The overall supramolecular architecture will be a delicate balance between the need to accommodate the non-planar molecular shape and the drive to maximize favorable intermolecular contacts.

Conclusion

This comparative guide demonstrates that the solid-state structures of chromenone derivatives are highly sensitive to their substitution patterns. The presence and position of functional groups dictate molecular conformation, particularly the planarity of the system, and orchestrate the network of intermolecular interactions that define the crystal lattice. While the crystal structure of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one remains to be experimentally determined, this analysis provides a robust framework for predicting its key structural features. Such predictive insights are invaluable in the rational design of new chromone-based compounds with tailored physicochemical and biological properties, underscoring the enduring importance of single-crystal X-ray crystallography in drug discovery and materials science.

References

  • Estrada-Soto, S., Sánchez-Recillas, A., Navarrete-Vázquez, G., & Tlahuext, H. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 70(5), o541-o542. [Link]

  • Estrada-Soto, S., Sánchez-Recillas, A., Navarrete-Vázquez, G., & Tlahuext, H. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(5), o541–o542. [Link]

  • Estrada-Soto, S., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. ResearchGate. [Link]

  • Al-Ayed, A. S. (2011). Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. Molecules, 16(12), 10292–10302. [Link]

  • Nielsen, S. F., et al. (2016). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules, 21(11), 1472. [Link]

  • Wang, X., et al. (2013). Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes, Aromatic Aldehydes, Coumarins, and Ammonium Acetate. ACS Combinatorial Science, 15(10), 509-514. [Link]

  • Bruno, G., et al. (2017). 3-Phenyl-4H-furo[3,2-c]chromen-4-one. ResearchGate. [Link]

  • Al-Ayed, A. S. (2011). Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. PubMed. [Link]

  • Author(s) not available. (2023). Synthesis and crystal structure of 3-methyl-2-(methylthio)-4H-chromen-4-one, C12H12O2S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Shin, D. S., et al. (2021). 3-(4-Methylphenyl)-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 77(6), 633-636. [Link]

  • Wera, M., et al. (2012). Crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163-o164. [Link]

  • Wera, M., Pivovarenko, V. G., & Błażejowski, J. (2011). 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o264–o265. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Author(s) not available. (n.d.). Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. [Link]

  • Author(s) not available. (2012). X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. MDPI. [Link]

  • Butcher, R. J., et al. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3412-o3413. [Link]

  • Berezin, A. A., & Zolotarev, P. N. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(7), 586. [Link]

  • Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. CrystEngComm, 4(68), 378-392. [Link]

  • Stone, A. J. (2013). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 167, 9-22. [Link]

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